Bupropion morpholinol-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216893-18-3 | |
| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Chemical Properties of Bupropion Morpholinol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion Morpholinol-d6, a deuterated isotopologue of hydroxybupropion, serves as a critical internal standard in pharmacokinetic and metabolic studies of bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid. The introduction of deuterium atoms into the morpholinol metabolite provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, intended to support research and development in drug metabolism and clinical pharmacology.
Chemical and Physical Properties
This compound is the deuterated form of hydroxybupropion, one of the major active metabolites of bupropion. The deuterium labeling is typically on the methyl groups of the morpholinol ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine-d6 | [1][2] |
| Synonyms | Hydroxy Bupropion-d6 | [2][3] |
| CAS Number | 1216893-18-3 | [4][5] |
| Molecular Formula | C₁₃H₁₂D₆ClNO₂ | [1][4] |
| Molecular Weight | 261.78 g/mol | [1][4] |
| Appearance | White to light yellow solid | [4] |
| Purity | Typically >95% (by HPLC) | [2] |
| Storage | Store at -20°C for long-term stability. | [4] |
Synthesis
The synthesis of this compound involves the reaction of a suitable precursor with a deuterated reagent. A general, non-stereoselective synthesis of racemic hydroxybupropion, which can be adapted for the deuterated analog, proceeds as follows:
Experimental Protocol: Synthesis of Racemic Hydroxybupropion
This method can be adapted to produce the d6 analog by using a deuterated version of 2-amino-2-methyl-1-propanol.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol in acetonitrile.[6]
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[7]
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities.[7]
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.[8]
Diagram 1: General Synthetic Workflow for Hydroxybupropion
Caption: A simplified workflow for the synthesis of hydroxybupropion.
Metabolic Pathway
Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form hydroxybupropion. This metabolite is pharmacologically active and contributes to the therapeutic effects of the parent drug.[7]
Diagram 2: Metabolic Pathway of Bupropion to Hydroxybupropion
Caption: The primary metabolic conversion of bupropion.
Analytical Methodology
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of bupropion and its metabolites, including this compound, in biological samples.
Experimental Protocol: Quantification of Bupropion and Metabolites by HPLC-MS/MS
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add an internal standard solution containing this compound.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[9]
-
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[9]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For hydroxybupropion, a common transition is m/z 256 -> 182.[10] The corresponding transition for the d6-labeled standard would be shifted by 6 Da.
-
Diagram 3: Analytical Workflow for Quantification
Caption: A typical workflow for the analysis of bupropion metabolites.
Spectral Data
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak at m/z 262. The fragmentation pattern in MS/MS analysis is crucial for its specific detection. A characteristic fragmentation of hydroxybupropion involves the loss of a neutral fragment, and similar fragmentation is expected for the deuterated analog with corresponding mass shifts.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be similar to those of the non-deuterated compound, with the key difference being the absence of signals corresponding to the six deuterium atoms and the potential for C-D coupling to affect the signals of adjacent carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be very similar to that of hydroxybupropion. Characteristic peaks would include those for O-H, C-H, C-N, and C-Cl stretching and bending vibrations.[6]
Conclusion
This compound is an indispensable tool for the accurate quantification of hydroxybupropion in clinical and research settings. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for its effective use. This guide provides a foundational overview to aid researchers and drug development professionals in their work with bupropion and its metabolites. Further detailed information can often be found in the certificates of analysis provided by commercial suppliers and in the specialized scientific literature.
References
- 1. 0 [simsonpharma.com]
- 2. Hydroxy Bupropion D6 [artis-standards.com]
- 3. Hydroxy Bupropion-d6 (this compound), CasNo. Simson Pharma Limited India [simsonpharma.lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bupropion Morpholinol-d6 in Modern Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Bupropion Morpholinol-d6, a deuterated isotopologue of a primary Bupropion metabolite. Its principal function is to serve as a high-fidelity internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This document will detail the function, chemical properties, and application of this compound, including comprehensive experimental protocols and a discussion of its role in the broader context of Bupropion's metabolic pathways.
Introduction to Bupropion and its Metabolism
Bupropion is an atypical antidepressant and smoking cessation aid, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its pharmacological activity is not solely attributed to the parent drug but also to its major active metabolites.[2] Upon administration, Bupropion undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2B6.[4][5]
The metabolic process involves both oxidative and reductive pathways. One of the key oxidative metabolites is Hydroxybupropion, also known as Bupropion Morpholinol. This metabolite is formed through the hydroxylation of the tert-butyl group of Bupropion.[6] Bupropion Morpholinol itself exhibits pharmacological activity, inhibiting dopamine and norepinephrine transporters, and the α4β2 nicotinic receptor, thus contributing to the overall therapeutic effects of Bupropion.[7]
Core Function of this compound
This compound is the deuterated form of Bupropion Morpholinol.[7] The primary and critical function of this stable isotope-labeled compound is to act as an internal standard in quantitative analytical methods.[7]
In techniques like LC-MS/MS, an internal standard is a compound of known concentration added to an unknown sample. It is essential for correcting variations in the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer. Because this compound is chemically identical to the endogenous Bupropion Morpholinol, it co-elutes chromatographically and exhibits similar ionization behavior. However, its increased mass due to the six deuterium atoms allows it to be distinguished by the mass spectrometer. This ensures accurate and precise quantification of the target analyte (Bupropion Morpholinol) in complex biological matrices like plasma, blood, and tissue samples.
Quantitative Data and Physical Properties
The key quantitative and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂D₆ClNO₂ | [3][8] |
| Molecular Weight | 261.78 g/mol | [3][8] |
| Synonyms | Hydroxy Bupropion-d6, 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine-d6 | [8][9] |
| Appearance | White to Off-White Solid | [7][10] |
| Purity | Typically >95% | [10] |
| CAS Number | 1216893-18-3 | [7][11] |
| Unlabeled CAS | 357399-43-0 | [7][11] |
Signaling and Metabolic Pathways
The metabolism of Bupropion is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversion of Bupropion to its major metabolites, including Bupropion Morpholinol (Hydroxybupropion).
Experimental Protocols
The use of deuterated internal standards is a cornerstone of modern bioanalytical assays. Below are detailed methodologies adapted from published research for the quantification of Bupropion and its metabolites using this compound (referred to as Hydroxybupropion-d6 in many studies) as an internal standard.
Experimental Workflow Overview
The general workflow for a typical bioanalytical experiment involving this compound is depicted below.
Protocol 1: UPLC-MS/MS for Bupropion and Metabolites in Human Blood
This protocol is adapted from a method for the simultaneous determination of Bupropion and its main metabolites.[12]
a) Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Bupropion, Hydroxybupropion, Erythrohydrobupropion, Threohydrobupropion, and the internal standards (Bupropion-d9 and Hydroxybupropion-d6) in methanol.
-
Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for creating calibration curves.
-
Prepare an internal standard working solution containing Hydroxybupropion-d6 at a specified concentration (e.g., 1000 ng/mL).[2]
b) Sample Preparation:
-
Pipette 200 µL of human blood sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.[2]
-
Add 40 µL of 20% aqueous trichloroacetic acid for protein precipitation.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction on the supernatant using Oasis HLB cartridges.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
c) Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH phenyl column (100 mm × 2.1 mm, 1.7-µm)[12]
-
Mobile Phase A: 2 mM Ammonium formate buffer (pH 4.0)[12]
-
Mobile Phase B: Acetonitrile[12]
-
Flow Rate: 0.4 mL/min[12]
-
Gradient Elution: A time-programmed gradient is used to separate the analytes.[12]
-
Column Temperature: 40°C[12]
-
Autosampler Temperature: 10°C[12]
d) Mass Spectrometry Conditions:
-
System: Triple-quadrupole mass spectrometer (e.g., Quattro Premier)[12]
-
Ionization Mode: Positive Ion Electrospray (ESI+)[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., for d6-OH-BUP, m/z 262→244).[1]
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical drug development. Its role as an internal standard ensures the accuracy, precision, and reliability of quantitative methods for determining the concentration of Bupropion and its pharmacologically active metabolite, Hydroxybupropion. The detailed protocols and data presented in this guide underscore its importance in enabling robust pharmacokinetic and bioequivalence studies, ultimately contributing to a deeper understanding of Bupropion's therapeutic action and safety profile.
References
- 1. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivanls.com [vivanls.com]
- 4. Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects. | Semantic Scholar [semanticscholar.org]
- 5. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 0 [simsonpharma.com]
- 9. Hydroxy Bupropion-d6 (this compound), CasNo. Simson Pharma Limited India [simsonpharma.lookchem.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of Deuterated Bupropion Metabolite: Hydroxybupropion-d6
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for deuterated hydroxybupropion, specifically focusing on a plausible route to Hydroxybupropion-d6. It is presumed that the query "Bupropion morpholinol-d6" refers to this major active metabolite of bupropion, which contains a morpholin-2-ol moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the synthesis of the necessary precursors, including bupropion and the deuterated aminopropanol derivative, and outlines the final condensation reaction. Experimental protocols, quantitative data from relevant literature, and a visual representation of the synthesis pathway are provided to facilitate a thorough understanding of the process.
Introduction: Clarifying "this compound"
The term "this compound" does not correspond to a standard nomenclature for known bupropion analogs. Bupropion is chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone. Its major active metabolite is hydroxybupropion, which is formed in vivo through hydroxylation of the tert-butyl group and subsequent cyclization to form a 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol structure. This molecule contains a morpholin-2-ol ring system. Given this, it is highly probable that "this compound" refers to a deuterated version of hydroxybupropion where the six hydrogens of the two geminal methyl groups on the morpholine ring are replaced with deuterium. This guide will, therefore, focus on the synthesis of Hydroxybupropion-d6.
Deuterated analogs of pharmaceuticals are of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. Hydroxybupropion-d6 is valuable as an internal standard for quantitative bioanalysis and for studying the metabolic fate of hydroxybupropion.
Overview of the General Synthetic Strategy
The synthesis of Hydroxybupropion-d6 can be approached in a convergent manner, building upon the established synthesis of bupropion and its non-deuterated metabolites. The overall strategy involves three main stages:
-
Synthesis of a Bupropion Precursor: Preparation of an α-halopropiophenone derivative, which serves as a key electrophilic intermediate.
-
Synthesis of the Deuterated Nucleophile: Preparation of 2-amino-2-methyl-d3-1-propanol-d3 (2-amino-2-(trideuteriomethyl)-1,1,1-trideuteriopropan-2-ol).
-
Condensation and Cyclization: Reaction of the α-halopropiophenone with the deuterated amino alcohol to yield the final product, Hydroxybupropion-d6.
The following sections will provide detailed experimental protocols and data for each of these stages.
Synthesis of the Bupropion Precursor: 2-Bromo-1-(3-chlorophenyl)propan-1-one
The synthesis of bupropion and its analogs typically starts from 3'-chloropropiophenone. This starting material is then α-brominated to produce the key intermediate, 2-bromo-1-(3-chlorophenyl)propan-1-one. Greener synthesis methods have been developed to avoid the use of hazardous reagents like liquid bromine and chlorinated solvents.
Experimental Protocol: Greener Bromination of 3'-Chloropropiophenone
This protocol is adapted from greener synthesis methodologies that utilize N-bromosuccinimide (NBS) as a safer brominating agent.
-
Materials:
-
3'-Chloropropiophenone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (catalyst)
-
Cyrene™ (a green, bio-based solvent)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve 3'-chloropropiophenone (1 equivalent) and a catalytic amount of ammonium acetate in Cyrene™.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution portion-wise while maintaining the temperature at 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-bromo-1-(3-chlorophenyl)propan-1-one, which can be used in the next step without further purification.
-
Quantitative Data for Bupropion Precursor Synthesis
| Parameter | Value/Range | Citation |
| Starting Material | 3'-Chloropropiophenone | [1] |
| Brominating Agent | N-Bromosuccinimide | [1] |
| Solvent | Cyrene™ | [1] |
| Yield | >90% (crude) | [1] |
| Purity | Sufficient for next step | [1] |
Synthesis of the Deuterated Nucleophile: 2-Amino-2-methyl-d3-1-propanol-d3
The synthesis would likely start from a deuterated isobutyric acid derivative where the two methyl groups are deuterated.
Proposed Experimental Protocol for 2-Amino-2-methyl-d3-1-propanol-d3
This proposed synthesis is a multi-step process:
-
Esterification of Deuterated Isobutyric Acid:
-
React 2-(trideuteriomethyl)propanoic-3,3,3-d3 acid (deuterated isobutyric acid) with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
-
-
Amination and Reduction:
-
The ester can then be converted to the corresponding amide.
-
Subsequent reduction of the amide and ester functionalities would yield the desired 2-amino-2-methyl-d3-1-propanol-d3.
-
A more direct, albeit less specific in its deuteration pattern, approach would be to utilize commercially available 2-Amino-2-methyl-1-propanol-d11.
Final Synthesis of Hydroxybupropion-d6
The final step is the reaction between the α-bromo ketone precursor and the deuterated amino alcohol. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the morpholin-2-ol ring.
Experimental Protocol for Hydroxybupropion-d6 Synthesis
-
Materials:
-
2-Bromo-1-(3-chlorophenyl)propan-1-one
-
2-Amino-2-methyl-d3-1-propanol-d3 (or a suitable deuterated analog)
-
Acetonitrile
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Heptane
-
-
Procedure:
-
Dissolve 2-bromo-1-(3-chlorophenyl)propan-1-one (1 equivalent) in acetonitrile.
-
Add a solution of 2-amino-2-methyl-d3-1-propanol-d3 (2-3 equivalents) in acetonitrile to the reaction mixture.
-
The reaction can be carried out at a controlled temperature, for instance, by heating to a gentle reflux (around 35°C) to minimize side reactions.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent.
-
The final product can be further purified by recrystallization.
-
Quantitative Data for Hydroxybupropion Synthesis
The following data is for the synthesis of the non-deuterated hydroxybupropion, but similar results can be expected for the deuterated analog.
| Parameter | Value/Range | Citation |
| Starting Materials | 2-bromo-3'-chloropropiophenone, 2-amino-2-methyl-1-propanol | [2][3] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | 35°C | [2] |
| Yield | up to 93% | [2] |
| Purity (after chromatography) | >99% | [2] |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis of Bupropion and the subsequent synthesis of Hydroxybupropion-d6.
References
The Role of Bupropion Morpholinol-d6 in Unraveling Bupropion's Metabolic Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion, a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Understanding the intricate metabolic pathways of bupropion is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide delves into the pivotal role of Bupropion Morpholinol-d6, a deuterated analog of the major active metabolite hydroxybupropion, in the precise quantitative analysis of bupropion and its metabolites. Through its application as an internal standard in advanced bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound has become an indispensable tool for pharmacokinetic and metabolic studies.
The Metabolic Journey of Bupropion
Bupropion is primarily metabolized in the liver into three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][2] The formation of hydroxybupropion is predominantly catalyzed by the cytochrome P450 enzyme CYP2B6.[1] The other two key metabolites, the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion, are formed through the reduction of the carbonyl group.[2] These metabolites are not only abundant in systemic circulation, often at higher concentrations than the parent drug, but also contribute significantly to the overall pharmacological effect of bupropion.
This compound: The Gold Standard Internal Standard
In the quantitative bioanalysis of bupropion and its metabolites, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. This compound, which is deuterated hydroxybupropion (hydroxybupropion-d6), serves as an ideal internal standard for several reasons. Its physicochemical properties are nearly identical to the analyte of interest (hydroxybupropion), ensuring similar extraction recovery and ionization efficiency in mass spectrometry. The mass shift introduced by the deuterium atoms allows for its distinct detection from the endogenous metabolite, thereby enabling reliable quantification. Several validated LC-MS/MS methods have successfully employed this compound for the simultaneous determination of bupropion and its major metabolites in various biological matrices.[2][3]
Quantitative Data from Bioanalytical Methods
The use of this compound as an internal standard has facilitated the development of highly sensitive and specific LC-MS/MS methods for quantifying bupropion and its metabolites. The following tables summarize key validation parameters from representative studies.
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Bupropion | 1.75 - 500 | 1.75 | [2] |
| Hydroxybupropion | 5 - 1000 | 5 | [2] |
| Erythrohydrobupropion | 0.5 - 100 | 0.5 | [2] |
| Threohydrobupropion | 2 - 500 | 2 | [2] |
| Bupropion | 0.250 - 250 | < 0.72 | [3][4] |
| Hydroxybupropion | 0.716 - 716 | < 0.72 | [3][4] |
| Erythrohydrobupropion | 0.245 - 245 | < 0.72 | [3][4] |
| Threohydrobupropion | 0.365 - 365 | < 0.72 | [3][4] |
Table 1: Linearity and LLOQ of Bupropion and its Metabolites in Human Plasma.
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Bupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |
| Hydroxybupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |
| Erythrohydrobupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |
| Threohydrobupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the quantification of bupropion and its metabolites using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)[2]
-
To 100 µL of human plasma, add the internal standard solution containing Bupropion-d9 and Hydroxybupropion-d6.
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Protein Precipitation[3][4]
-
To 100 µL of human umbilical cord plasma or 0.2 g of placental tissue homogenate, add 10 µL of the internal standard working solution (containing d9-bupropion, d6-hydroxybupropion, d9-erythrohydrobupropion, and d9-threohydrobupropion).
-
Add a precipitating agent (e.g., acetonitrile) and vortex.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[2]
-
LC System: Acquity UPLC
-
Column: Acquity BEH phenyl column
-
Mobile Phase: Isocratic elution with 42% methanol and 58% aqueous ammonia (0.06%, v/v)
-
Flow Rate: 0.5 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing Metabolic and Analytical Pathways
Diagrams are essential for illustrating complex biological and analytical processes. The following Graphviz diagrams depict the metabolic pathway of bupropion and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of bupropion to its major active metabolites.
Caption: A typical experimental workflow for the bioanalysis of bupropion.
Conclusion
This compound has proven to be an invaluable tool in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays has enabled researchers to develop robust and reliable methods for the simultaneous quantification of bupropion and its active metabolites. This has led to a deeper understanding of bupropion's complex metabolic profile, providing critical data for drug development, clinical pharmacology, and therapeutic drug monitoring. The continued application of such advanced analytical methodologies will undoubtedly contribute to the safer and more effective use of bupropion in clinical practice.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bupropion Morpholinol-d6 (CAS Number: 1216893-18-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bupropion morpholinol-d6, a deuterated metabolite of the antidepressant and smoking cessation aid, bupropion. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and as a reference standard in analytical assays.
Core Compound Data
This compound is the deuterated analog of hydroxybupropion, a primary and pharmacologically active metabolite of bupropion.[1] The incorporation of six deuterium atoms into the morpholinol ring provides a stable, isotopically labeled internal standard for use in quantitative bioanalytical methods, such as mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. This information is critical for its application as a reference standard and for the interpretation of experimental results.
| Parameter | Value | Source |
| CAS Number | 1216893-18-3 | MedChemExpress[1] |
| Molecular Formula | C₁₃H₁₂D₆ClNO₂ | MedChemExpress[1] |
| Molecular Weight | 261.78 g/mol | MedChemExpress[1] |
| Chemical Purity (by HPLC) | 99.28% | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress |
| Isotopic Purity / Enrichment | Not specified in public sources. It is critical to consult the Certificate of Analysis from the supplier for the exact isotopic enrichment value. |
Analytical Data Availability
A Certificate of Analysis (CoA), along with detailed analytical data, is typically available from commercial suppliers. For this compound (Catalog No. HY-12766S), MedChemExpress provides the following analytical data sets:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the absence of protonated species at the deuterated positions.
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To determine the chemical purity of the compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and isotopic distribution.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for bupropion and its analogs.
Synthesis of this compound
The synthesis of this compound would likely follow a multi-step process analogous to the synthesis of hydroxybupropion, utilizing a deuterated starting material. A plausible synthetic route is outlined below.
Diagram of a plausible synthetic workflow:
Caption: Plausible synthetic workflow for this compound.
Methodology:
-
Bromination of 3-chloropropiophenone: 3-chloropropiophenone is reacted with a brominating agent, such as bromine in acetic acid, to yield α-bromo-3-chloropropiophenone.
-
SN2 Reaction with deuterated tert-butylamine: The resulting α-bromo-3-chloropropiophenone is then subjected to a nucleophilic substitution reaction with tert-butylamine-d6. This step introduces the deuterated tert-butyl group.
-
Oxidation and Intramolecular Cyclization: The intermediate, bupropion-d6, undergoes enzymatic or chemical oxidation of the deuterated tert-butyl group, followed by intramolecular cyclization to form the morpholinol ring structure of this compound.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound should be rigorously characterized using a combination of analytical techniques.
Diagram of an analytical characterization workflow:
Caption: Analytical workflow for the characterization of this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at approximately 252 nm.
-
Purpose: To determine the chemical purity and identify any non-deuterated or other impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Transitions: Monitoring for the specific parent-to-daughter ion transitions of both this compound and its non-deuterated counterpart.
-
Purpose: To confirm the molecular weight, assess isotopic purity, and develop a sensitive method for quantification in biological matrices.
-
Signaling Pathways and Mechanism of Action
Bupropion and its active metabolites, including hydroxybupropion (the non-deuterated form of this compound), exert their pharmacological effects through a dual mechanism of action.
Norepinephrine and Dopamine Reuptake Inhibition
Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing their signaling.
Diagram of the NDRI signaling pathway:
Caption: Mechanism of norepinephrine and dopamine reuptake inhibition by bupropion and its metabolites.
Nicotinic Acetylcholine Receptor Antagonism
In addition to its effects on monoamine transporters, bupropion and its metabolites act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This action is thought to contribute to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine.
Diagram of the nAChR antagonism pathway:
Caption: Non-competitive antagonism of nicotinic acetylcholine receptors by bupropion and its metabolites.
Applications in Research and Development
This compound is a valuable tool for a variety of research applications:
-
Internal Standard in Bioanalytical Methods: Its primary use is as an internal standard for the accurate quantification of hydroxybupropion in biological samples (e.g., plasma, urine) by LC-MS. The mass difference introduced by the deuterium atoms allows for its clear differentiation from the endogenous analyte.
-
Pharmacokinetic Studies: It can be used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of hydroxybupropion.
-
Metabolic Phenotyping: As hydroxybupropion is a known probe substrate for the CYP2B6 enzyme, this compound can be used in studies to phenotype CYP2B6 activity.
-
Drug-Drug Interaction Studies: It can be employed in studies investigating the potential for drug-drug interactions involving the metabolism of bupropion.
Conclusion
This compound is a critical reagent for researchers and drug development professionals working with bupropion and its metabolites. Its high purity and isotopic labeling make it an ideal internal standard for quantitative bioanalysis, enabling accurate and reproducible results. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences is essential for its effective application in advancing our knowledge of bupropion's pharmacology and metabolism. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data on purity and isotopic enrichment to ensure the highest quality of their experimental outcomes.
References
Isotopic Purity of Bupropion Morpholinol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Bupropion morpholinol-d6, a deuterated analog of a major metabolite of Bupropion. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This compound is commonly used as an internal standard in quantitative bioanalytical assays.[1] Its isotopic purity is a critical parameter that ensures the accuracy and reliability of such assays. This document outlines the analytical methodologies for determining isotopic purity, presents typical quantitative data, and provides detailed experimental protocols.
Introduction to Isotopic Purity
Isotopically labeled compounds, such as this compound, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a drug, and deuterated standards are crucial for accurate quantification by mass spectrometry. The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the specified number of deuterium atoms. Impurities in the form of molecules with fewer or no deuterium atoms (e.g., d0 through d5 species) can interfere with analytical measurements and compromise data integrity. Therefore, rigorous assessment of isotopic purity is a prerequisite for its use in regulated bioanalysis.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species. A representative purity value for this compound is 99.28%.[1] The distribution of isotopic species is a key indicator of the quality of the labeled compound. The following table summarizes the expected isotopic distribution for a batch of this compound with high isotopic purity.
| Isotopic Species | Degree of Deuteration | Relative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.1 |
| d2 | 2 | < 0.2 |
| d3 | 3 | < 0.5 |
| d4 | 4 | < 1.0 |
| d5 | 5 | ~ 2.0 |
| d6 | 6 | > 96.0 |
Table 1: Representative Isotopic Distribution of this compound.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Method
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
A working solution is then prepared by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC): A small volume of the working solution (e.g., 5 µL) is injected onto a reverse-phase C18 column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte from any potential impurities.
-
High-Resolution Mass Spectrometry (HRMS): The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The instrument is operated in positive electrospray ionization (ESI+) mode, and full scan mass spectra are acquired over a relevant m/z range.
3. Data Analysis:
-
The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the different isotopic species (d0 to d6).
-
The isotopic purity is calculated by dividing the peak area of the d6 species by the sum of the peak areas of all isotopic species (d0 to d6) and multiplying by 100.
NMR Spectroscopy-Based Method
Proton (¹H) and Deuterium (²H) NMR spectroscopy can provide valuable information about the isotopic purity and the specific positions of deuterium incorporation.
1. Sample Preparation:
-
A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) that does not have signals overlapping with the analyte.
2. NMR Analysis:
-
¹H NMR: The ¹H NMR spectrum is acquired to identify and quantify any residual proton signals at the sites of deuteration. The absence or significant reduction of signals at these positions indicates successful deuteration.
-
²H NMR: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming the presence and location of the deuterium atoms.
3. Data Analysis:
-
The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum to the integrals of non-deuterated protons in the molecule.
Visualization of Experimental Workflow and Logical Relationships
To further elucidate the processes involved in ensuring the quality of this compound, the following diagrams illustrate the synthesis and analysis workflow, as well as the logical relationship of analytical techniques.
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Caption: A diagram showing the analytical workflow for the determination of isotopic purity.
Caption: A logical diagram illustrating the complementary roles of LC-HRMS and NMR in isotopic purity assessment.
Conclusion
The accurate determination of isotopic purity is paramount for the reliable use of this compound as an internal standard in quantitative bioanalysis. This technical guide has provided an overview of the importance of isotopic purity, presented representative quantitative data, and detailed the experimental protocols for its determination using LC-HRMS and NMR spectroscopy. The provided workflows and diagrams serve to illustrate the comprehensive approach required to ensure the quality and reliability of this critical analytical reagent. For researchers and drug development professionals, a thorough understanding and verification of the isotopic purity of labeled compounds are essential for generating high-quality, reproducible data.
References
A Comprehensive Technical Guide to the Storage and Stability of Bupropion Morpholinol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the storage, stability, and handling of Bupropion morpholinol-d6. Bupropion morpholinol, also known as hydroxybupropion, is the major active metabolite of Bupropion, a widely prescribed antidepressant and smoking cessation aid. The deuterated form, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies. Understanding its stability is paramount for ensuring the accuracy and reliability of analytical data.
While specific stability studies on this compound are not extensively available in public literature, its stability profile is expected to be comparable to its non-deuterated counterpart, hydroxybupropion. Therefore, this guide synthesizes available data on both the deuterated compound and its non-deuterated analogue to provide comprehensive recommendations.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on vendor specifications and general principles of handling deuterated compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture and light. |
| In Solvent | -80°C | 6 months | Use a suitable, dry solvent. Avoid freeze-thaw cycles. |
| -20°C | 1 month | For short-term storage. |
Data sourced from MedChemExpress product information.[1]
Chemical Stability and Degradation
The stability of Bupropion and its metabolites, including the morpholinol/hydroxybupropion form, is influenced by factors such as pH, temperature, and light exposure.
2.1. pH-Dependent Stability
Studies on Bupropion indicate that it is most stable in acidic conditions (pH < 5) and undergoes degradation in neutral to alkaline environments.[2] The primary degradation pathway in aqueous solutions at higher pH is hydrolysis.[2][3] While the metabolites of Bupropion, including hydroxybupropion, are generally more stable than the parent drug, consideration of pH is still important, especially for long-term storage of solutions.[4]
2.2. Temperature Sensitivity
Bupropion exhibits temperature-dependent degradation.[4] In human plasma at pH 7.4, the half-life of Bupropion is significantly shorter at 37°C compared to 22°C.[4] Although the metabolites are more stable, elevated temperatures can accelerate degradation processes. For optimal stability of this compound, adherence to the recommended storage temperatures is critical.
2.3. Photostability
Exposure to light, particularly UV radiation, can lead to the photodegradation of Bupropion. Studies have shown that Bupropion in aqueous solutions degrades upon exposure to simulated sunlight, forming various degradation products.[5] Therefore, it is essential to protect this compound from light by storing it in amber vials or light-resistant containers.
2.4. Forced Degradation Studies and Degradation Products
Forced degradation studies on Bupropion have been conducted under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[6][7] These studies are crucial for understanding the potential impurities that could arise during storage or handling.
Under alkaline hydrolysis, Bupropion has been shown to degrade into several products.[6][8] One of the identified degradation products is 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, which is structurally related to hydroxybupropion.[6] Photodegradation can lead to the formation of 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone.[5]
The following diagram illustrates a generalized degradation pathway for Bupropion under stress conditions.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC). The following provides a generalized experimental protocol for a forced degradation study.
3.1. Objective
To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
3.2. Materials
-
This compound
-
HPLC grade acetonitrile and methanol
-
Purified water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or mass spectrometric detector
-
C18 analytical column
3.3. Experimental Workflow
The following diagram outlines the workflow for a typical forced degradation study.
3.4. Methodological Details
-
Acidic and Basic Hydrolysis: A solution of this compound is treated with acid (e.g., 0.1M HCl) and base (e.g., 0.1M NaOH) and kept at a specified temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solid compound or its solution is exposed to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: The compound is exposed to UV and/or visible light in a photostability chamber.
3.5. Analytical Method
A stability-indicating HPLC method is one that can separate the parent compound from its degradation products. A typical method for Bupropion and its metabolites would involve a C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.[6][7][9] Detection is commonly performed using UV spectrophotometry or mass spectrometry for enhanced sensitivity and specificity.
Summary of Stability Data for Bupropion and its Metabolites
The following table summarizes stability data for Bupropion from various studies, which can be used as a proxy for the stability of this compound.
Table 2: Summary of Bupropion Stability Data
| Condition | Matrix | Temperature | pH | Half-life / Observations |
| Storage | Human Plasma | 22°C | 7.4 | 54.2 hours[4] |
| Storage | Human Plasma | 37°C | 7.4 | 11.4 hours[4] |
| Aqueous Solution | Water | Ambient | < 5 | Most stable[2] |
| Aqueous Solution | Water | Ambient | > 5 | Undergoes hydrolytic degradation[2][3] |
| Forced Degradation (Base) | 0.1 M NaOH | 85°C | - | Formation of seven degradation impurities over 8 hours.[8] |
| Forced Degradation (Light) | Aqueous Solution | Ambient | - | Formation of 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone after 16 hours of UV exposure.[5] |
Conclusion and Recommendations
For maintaining the integrity of this compound, it is imperative to adhere to the recommended storage conditions, particularly protection from heat, light, and high pH environments.
-
Long-term storage: Store the solid compound at -20°C in a tightly sealed, light-resistant container.
-
Solutions: For solutions, store at -80°C for up to 6 months. Prepare solutions in a suitable dry solvent and minimize freeze-thaw cycles.
-
Handling: During experimental procedures, protect solutions from prolonged exposure to light and elevated temperatures. Use acidic buffers if aqueous solutions are required for an extended period.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound in their analytical and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation into the Dissolution Rate Increase on Storage of Wellbutrin SR® 100 mg Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api-d.library.cofc.edu [api-d.library.cofc.edu]
- 6. omicsonline.org [omicsonline.org]
- 7. Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods: stability study and application in pharmaceutical preparation and in synthetic mixtures with nicotine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application of Bupropion Morpholinol-d6 in Bioanalytical LC-MS/MS Assays
Introduction
Bupropion, an antidepressant and smoking cessation aid, is extensively metabolized in the body into several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. Accurate quantification of bupropion and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of stable isotope-labeled internal standards is a cornerstone of robust LC-MS/MS-based quantification, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. "Bupropion morpholinol-d6" is understood to be deuterated hydroxybupropion (hydroxybupropion-d6), a key internal standard for the bioanalysis of bupropion and its primary metabolite, hydroxybupropion.
Application Notes
This document provides a comprehensive overview of the application of this compound (hydroxybupropion-d6) as an internal standard in the LC-MS/MS quantification of bupropion and its metabolites in human plasma. The methodologies described are compiled from validated, published analytical methods.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods utilizing deuterated internal standards for the analysis of bupropion and its metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Bupropion | 1.75 - 500[1] | 0.5 - 1.75[1][2] |
| Hydroxybupropion | 5 - 1000[1] | 2 - 5[1][2] |
| Erythrohydrobupropion | 0.5 - 100[1] | 0.5 - 1[1][2] |
| Threohydrobupropion | 2 - 500[1] | 1 - 2[1][2] |
Table 2: Precision and Accuracy
| Analyte | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Bupropion | < 12[2] | < 12[2] | 90 - 110[3] |
| Hydroxybupropion | < 12[2] | < 12[2] | 90 - 110[3] |
| Erythrohydrobupropion | < 12[2] | < 12[2] | 90 - 110[3] |
| Threohydrobupropion | < 12[2] | < 12[2] | 90 - 110[3] |
Table 3: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bupropion | 240.2 | 184.1[2] |
| Bupropion-d9 (IS) | 249.2 | 185.0[2] |
| Hydroxybupropion | 256.2 | 238.2[2] |
| Hydroxybupropion-d6 (IS) | 262.2 | 244.2 [3] |
| Erythrohydrobupropion | 242.0 | 184.1 |
| Threohydrobupropion | 242.0 | 184.1 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting bupropion and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
This compound (hydroxybupropion-d6) internal standard working solution
-
Bupropion-d9 internal standard working solution
-
Acetonitrile, HPLC grade
-
Trichloroacetic acid (20% aqueous solution)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution containing hydroxybupropion-d6 and bupropion-d9.[2]
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate plasma proteins.[2]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol offers a more thorough cleanup of the sample matrix, which can reduce ion suppression and improve assay robustness.
Materials:
-
Human plasma samples
-
This compound (hydroxybupropion-d6) internal standard working solution
-
Bupropion-d9 internal standard working solution
-
1% (v/v) formic acid in water
-
Methanol, HPLC grade
-
SPE cartridges (e.g., Oasis HLB, 30mg/1cc)
-
SPE vacuum manifold
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 25 µL of the internal standard working solution containing hydroxybupropion-d6 and bupropion-d9.[1]
-
Add 200 µL of 1% v/v formic acid in water and vortex.[1]
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.[1]
-
Elute the analytes with 2 x 250 µL of methanol into a clean collection tube.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis Protocol
Liquid Chromatography (LC) Conditions:
-
Column: Acquity BEH phenyl column or equivalent[1]
-
Mobile Phase A: 0.06% v/v ammonia in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.5 mL/min[1]
-
Gradient: Isocratic elution with 42% Methanol and 58% aqueous ammonia solution.[1]
-
Injection Volume: 1 µL[1]
-
Column Temperature: 45°C[1]
-
Autosampler Temperature: 6°C[1]
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API-5500)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Ion Spray Voltage: 5000 V[2]
-
Source Temperature: 450°C[1]
-
Curtain Gas: 45 arbitrary units[1]
-
Collision Gas: 8 arbitrary units[1]
-
Ion Source Gas 1 (GS1): 45 arbitrary units[1]
-
Ion Source Gas 2 (GS2): 60 arbitrary units[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) (refer to Table 3 for transitions)
Visualizations
Caption: Workflow for the bioanalysis of bupropion and its metabolites using LC-MS/MS.
Caption: Use of internal standards for quantification in LC-MS/MS.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bupropion Morpholinol-d6 as an Internal Standard
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of bupropion and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Bupropion is extensively metabolized in the body to form several active metabolites, including hydroxybupropion (bupropion morpholinol), threohydrobupropion, and erythrohydrobupropion.[1][2][3][4][5] The use of a stable isotope-labeled internal standard is essential for compensating for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Bupropion morpholinol-d6, the deuterated form of hydroxybupropion, serves as an excellent internal standard for the quantification of bupropion and its metabolites due to its chemical similarity and distinct mass-to-charge ratio.[6]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of bupropion and its major metabolites in human plasma.
Metabolic Pathway of Bupropion
Bupropion undergoes extensive hepatic metabolism. The primary metabolic pathways involve the hydroxylation of the tert-butyl group to form hydroxybupropion (bupropion morpholinol), which is mediated by the cytochrome P450 enzyme CYP2B6, and the reduction of the carbonyl group to form threohydrobupropion and erythrohydrobupropion.[1][2][7]
Caption: Metabolic pathway of Bupropion.
Quantitative Analysis of Bupropion and Metabolites using this compound
This section outlines a typical experimental protocol for the simultaneous quantification of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in human plasma using LC-MS/MS with this compound as an internal standard.
Experimental Workflow
The general workflow for the analysis involves plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for plasma analysis.
Materials and Reagents
-
Bupropion hydrochloride
-
Hydroxybupropion
-
Threohydrobupropion
-
Erythrohydrobupropion
-
This compound (Hydroxybupropion-d6)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Trichloroacetic acid
-
Human plasma (drug-free)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bupropion, hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50% methanol to create a series of working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibrators, QCs, or unknown samples) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (or other suitable protein precipitating agent like trichloroacetic acid) to each tube.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bupropion | 240.1 | 184.1 |
| Hydroxybupropion | 256.1 | 238.1 |
| Threohydrobupropion | 242.1 | 184.1 |
| Erythrohydrobupropion | 242.1 | 184.1 |
| This compound (IS) | 262.1 | 244.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: Method Validation Parameters
| Parameter | Bupropion | Hydroxybupropion | Threohydrobupropion | Erythrohydrobupropion |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% | 85 - 115% |
| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed | No significant matrix effect observed | No significant matrix effect observed |
| Extraction Recovery | > 85% | > 85% | > 85% | > 85% |
The values presented in this table are representative and may vary depending on the specific laboratory, instrumentation, and validation experiments performed.[8][9][10][11]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of bupropion and its major metabolites in biological matrices. The protocol described herein, based on protein precipitation followed by LC-MS/MS analysis, offers high sensitivity, specificity, and throughput, making it suitable for a wide range of research and clinical applications. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Ultra-performance liquid chromatography- tandem mass spectrometry method for the determination of bupropion and its main metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bupropion and Its Major Metabolites in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bupropion and its primary active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—in human plasma. The method utilizes a deuterated internal standard, such as hydroxybupropion-d6, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Bupropion is an antidepressant and smoking cessation aid that undergoes extensive metabolism in the body.[1][2][3] Its major active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—contribute significantly to its therapeutic and potential toxic effects.[1][4][5] Therefore, a reliable method for the simultaneous quantification of bupropion and these metabolites is crucial for clinical and pharmacological research. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of these compounds in human plasma. The use of a stable isotope-labeled internal standard, hydroxybupropion-d6, corrects for matrix effects and variations in sample processing, leading to dependable quantitative results.
Metabolic Pathway of Bupropion
Bupropion is primarily metabolized in the liver. The main metabolic pathway involves the hydroxylation of the tert-butyl group by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion.[1][4] Additionally, the carbonyl group of bupropion is reduced to form the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion.[1][4] These metabolites are pharmacologically active and are further metabolized, including through glucuronidation, before excretion.[3]
Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Bupropion hydrochloride (Reference Standard)
-
Hydroxybupropion (Reference Standard)
-
Threohydrobupropion (Reference Standard)
-
Erythrohydrobupropion (Reference Standard)
-
Hydroxybupropion-d6 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)
Instrumentation
-
A validated LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or AB Sciex 4000) equipped with an electrospray ionization (ESI) source.[6][7]
-
A suitable HPLC or UPLC column (e.g., Acquity BEH phenyl or Waters Symmetry C18).[8][9]
Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (containing hydroxybupropion-d6).
-
Add 200 µL of acetonitrile (or 40 µL of 20% trichloroacetic acid) to precipitate proteins.[7][10]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.[11]
Liquid Chromatography Conditions
-
Column: Acquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Linear gradient to 10% B
-
6.1-8 min: Hold at 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C[10]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bupropion | 240.1 | 184.1 |
| Hydroxybupropion | 256.1 | 238.1 |
| Threohydrobupropion | 242.1 | 184.1 |
| Erythrohydrobupropion | 242.1 | 184.1 |
| Hydroxybupropion-d6 | 262.1 | 244.1 |
Note: Product ions may vary depending on the instrument and optimization.
Experimental Workflow
References
- 1. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. The strong clinical interaction between bupropion and CYP2D6 is primarily mediated through bupropion metabolites and their stereoisomers: A paradigm for evaluating metabolites in drug-drug interaction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Note: Quantification of Hydroxybupropion in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
An application note and protocol for the use of Bupropion Morpholinol-d6 as an internal standard in the quantification of Bupropion Morpholinol (Hydroxybupropion) in human plasma samples. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] It is extensively metabolized in the liver to three active metabolites: hydroxybupropion (the morpholinol metabolite), threohydrobupropion, and erythrohydrobupropion.[3][4] Hydroxybupropion is the major active metabolite, and its plasma concentrations are significantly higher than those of the parent drug.[5] Therefore, accurate quantification of hydroxybupropion is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
This protocol details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of bupropion and its primary metabolite, hydroxybupropion, in human plasma. The method employs this compound (Hydroxybupropion-d6) as a stable, deuterated internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[6] The sample preparation is streamlined using a simple protein precipitation technique.[7]
Principle
Plasma samples are prepared by protein precipitation after the addition of the deuterated internal standard, Hydroxybupropion-d6. The supernatant is then injected into an LC-MS/MS system. The analytes are separated chromatographically on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.
Experimental Protocols
Materials and Reagents
-
Analytes: Bupropion HCl, Hydroxybupropion
-
Internal Standard: this compound (Hydroxybupropion-d6)
-
Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Trichloroacetic acid (TCA), Ammonium formate.[6][7]
-
Water: Deionized water (18 MΩ·cm)
-
Plasma: Blank human plasma (K2EDTA)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bupropion, Hydroxybupropion, and Hydroxybupropion-d6 in methanol to obtain primary stock solutions of 1 mg/mL. Store at -20°C.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 methanol/water mixture.
-
Working Standard Solutions (for Calibration Curve & QCs): Prepare serial dilutions of the analyte intermediate stocks in a 50:50 methanol/water mixture to create working standard solutions for spiking into blank plasma. A suggested range for hydroxybupropion is 0.1 ng/mL to 600 ng/mL.[8]
-
Internal Standard (IS) Working Solution: Dilute the Hydroxybupropion-d6 intermediate stock solution with a 50:50 methanol/water mixture to achieve a final concentration of approximately 500 ng/mL.[7]
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 200 µL of blank, standard-spiked, or study plasma into the corresponding tubes.[7]
-
Add 10 µL of the IS Working Solution to all tubes (except the blank) and vortex briefly.[7]
-
Add 40 µL of 20% aqueous trichloroacetic acid (TCA) to each tube to precipitate proteins.[7]
-
Vortex the tubes vigorously for 5 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent[6] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 10% B, linear gradient to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min. |
| MS System | AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer[6] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 4000-5000 V[6][7] |
| Source Temperature | 300-650°C[6][7] |
| Curtain Gas | 15-30 psig[6][7] |
Data Presentation
Table 1: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Bupropion | 240.2 | 184.2 | 45 V | 20 eV |
| Hydroxybupropion | 256.2 | 238.1 | 50 V | 22 eV |
| Hydroxybupropion-d6 | 262.2 | 244.1 | 50 V | 22 eV |
Note: The precursor ion for Hydroxybupropion is [M+H]⁺ at m/z 256.[6][9] The d6-labeled standard will have an m/z of 262. Product ions and MS parameters should be optimized via infusion of individual standards.
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Level | Hydroxybupropion Conc. (ng/mL) |
| Calibration Standard 1 (LLOQ) | LLOQ | 0.5 |
| Calibration Standard 2 | CS2 | 1.0 |
| Calibration Standard 3 | CS3 | 5.0 |
| Calibration Standard 4 | CS4 | 25.0 |
| Calibration Standard 5 | CS5 | 100.0 |
| Calibration Standard 6 | CS6 | 250.0 |
| Calibration Standard 7 | CS7 | 500.0 |
| Calibration Standard 8 (ULOQ) | ULOQ | 600.0 |
| Quality Control - Low (LQC) | LQC | 1.5 |
| Quality Control - Medium (MQC) | MQC | 75.0 |
| Quality Control - High (HQC) | HQC | 450.0 |
Concentration ranges should be selected based on expected clinical concentrations and instrument sensitivity. The therapeutic range for hydroxybupropion can be 600-2000 ng/mL.[10][11] The calibration curve should bracket the expected concentrations.
Visualizations
Bupropion Mechanism of Action
Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT), which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[2][12]
Experimental Workflow
The analytical process begins with plasma sample collection, followed by the addition of the deuterated internal standard. Proteins are then precipitated, and the sample is clarified by centrifugation. The resulting supernatant is analyzed by an LC-MS/MS system, and the data is processed to quantify the analyte concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects. | Semantic Scholar [semanticscholar.org]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. labcorp.com [labcorp.com]
- 11. Bupropion, Serum (178) [marshfieldlabs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Bupropion Morpholinol-d6 in Pharmacokinetic Studies of Bupropion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion is an atypical antidepressant and smoking cessation aid that undergoes extensive metabolism in the body. One of its major active metabolites is hydroxybupropion, also known as bupropion morpholinol.[1][2] Accurate quantification of bupropion and its metabolites in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens, assess drug-drug interactions, and ensure therapeutic efficacy and safety. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry, as they correct for variability during sample preparation and analysis.[3][4] Bupropion morpholinol-d6 (hydroxybupropion-d6) is the deuterated analog of hydroxybupropion and serves as an ideal internal standard for the accurate measurement of this key metabolite in pharmacokinetic research.[5][6] These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of bupropion, along with relevant quantitative data and visualizations to guide researchers.
Pharmacokinetic Data of Bupropion and its Metabolites
The pharmacokinetic parameters of bupropion and its primary active metabolites are summarized in the table below. These values can vary based on the formulation (Immediate Release - IR, Sustained Release - SR, Extended Release - XL) and patient population.
| Parameter | Bupropion | Hydroxybupropion | Threohydrobupropion | Erythrohydrobupropion |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours (XL formulation)[7] | ~7 hours | ~9 hours | ~9 hours |
| Elimination Half-life (t½) | ~21 hours[7] | ~20 hours[8] | ~37 hours[8] | ~33 hours[8] |
| Area Under the Curve (AUC) | Lower than metabolites | ~10-fold greater than bupropion | ~5-fold greater than bupropion | Similar to bupropion |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | 4 to 7 times greater than bupropion | Higher than bupropion | Similar to bupropion |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method for the extraction of bupropion and its metabolites from human plasma, a common and efficient technique in bioanalysis.[6]
Materials:
-
Human plasma samples
-
This compound (Hydroxybupropion-d6) internal standard working solution (e.g., 1000 ng/mL in a suitable solvent)[3]
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of each plasma sample into a clean microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each plasma sample (e.g., 10 µL of a 1000 ng/mL solution). This addition should be consistent across all samples, including calibration standards and quality controls.[3]
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume (e.g., 600 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of bupropion and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for bupropion and its metabolites.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for each analyte and the internal standard are monitored.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bupropion | 240.2 | 184.1[3] |
| Hydroxybupropion | 256.2 | 238.2[3] |
| Threohydrobupropion | 242.2 | 168.1 |
| Erythrohydrobupropion | 242.2 | 168.1 |
| This compound | 262.2 | 244.2 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Hydroxy Bupropion-d6 | 1216893-18-3 | RYB89318 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective analysis of hydroxybupropion and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Validated Bioanalytical Method of Bupropion Using Bupropion Morpholinol-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative determination of bupropion and its major metabolites in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Bupropion morpholinol-d6 is utilized as an internal standard to ensure accuracy and precision.
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid.[1][2][3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment and ensuring patient safety. Bupropion is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2B6, to form active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[4][5][6][7][8] Therefore, a robust and reliable bioanalytical method for the simultaneous quantification of bupropion and its key metabolites is essential. This application note describes a validated LC-MS/MS method that is sensitive, specific, and reproducible for this purpose. The use of a deuterated internal standard, this compound, which is a deuterated form of a major bupropion metabolite, helps to correct for variability during sample preparation and analysis.[1]
Metabolic Pathway of Bupropion
Bupropion undergoes extensive metabolism in the liver. The primary pathway involves the hydroxylation of the tert-butyl group by CYP2B6 to form hydroxybupropion.[4][5][6] Additionally, the carbonyl group of bupropion is reduced to form the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion.[4][5] These metabolites are pharmacologically active and contribute to the overall therapeutic effect of the drug.[4][5]
Caption: Metabolic pathway of Bupropion to its major active metabolites.
Experimental Protocols
This section details the materials and procedures for the sample preparation and LC-MS/MS analysis of bupropion and its metabolites.
Materials and Reagents
-
Bupropion hydrochloride, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion reference standards
-
This compound (Internal Standard)
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridges with 1 mL of 0.1% formic acid in water.
-
Loading: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound). Vortex for 10 seconds. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, linear gradient to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Analytes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bupropion | 240.1 | 184.1 |
| Hydroxybupropion | 256.1 | 238.1 |
| Threohydrobupropion | 242.1 | 184.1 |
| Erythrohydrobupropion | 242.1 | 184.1 |
| This compound | 261.8 | 168.1 |
Bioanalytical Method Workflow
The following diagram illustrates the key steps in the bioanalytical method for the quantification of bupropion and its metabolites.
Caption: Workflow for the bioanalytical method of Bupropion.
Method Validation Summary
The described bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, sensitivity, accuracy, precision, and stability.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Bupropion | 1 - 500 | 1 | > 0.99 |
| Hydroxybupropion | 5 - 1000 | 5 | > 0.99 |
| Threohydrobupropion | 2 - 500 | 2 | > 0.99 |
| Erythrohydrobupropion | 0.5 - 100 | 0.5 | > 0.99 |
Table 3: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Bupropion | LQC (3) | 98.5 | 4.2 | 99.1 | 5.5 |
| MQC (200) | 101.2 | 3.1 | 100.5 | 4.1 | |
| HQC (400) | 99.8 | 2.5 | 101.0 | 3.8 | |
| Hydroxybupropion | LQC (15) | 97.9 | 5.1 | 98.6 | 6.2 |
| MQC (500) | 102.1 | 3.5 | 101.3 | 4.8 | |
| HQC (800) | 100.4 | 2.8 | 101.5 | 3.9 | |
| Threohydrobupropion | LQC (6) | 99.2 | 4.8 | 99.8 | 5.9 |
| MQC (250) | 100.9 | 3.3 | 100.2 | 4.5 | |
| HQC (400) | 101.5 | 2.6 | 102.1 | 3.7 | |
| Erythrohydrobupropion | LQC (1.5) | 98.8 | 6.2 | 99.4 | 7.1 |
| MQC (50) | 101.8 | 4.1 | 101.1 | 5.3 | |
| HQC (80) | 100.7 | 3.2 | 101.9 | 4.4 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Accuracy and precision values are representative and may vary between laboratories.
Stability
Bupropion and its metabolites were found to be stable in human plasma for at least 6 hours at room temperature, after three freeze-thaw cycles, and for at least 30 days when stored at -80°C.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the simultaneous quantification of bupropion and its major metabolites in human plasma. The use of solid-phase extraction for sample cleanup and a deuterated internal standard (this compound) ensures a robust and reliable assay. The method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bupropion Morpholinol-d6 in Smoking Cessation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion, an atypical antidepressant, is a widely prescribed medication for smoking cessation.[1] Its efficacy is attributed to its action as a norepinephrine and dopamine reuptake inhibitor and a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3] Bupropion is extensively metabolized in the body to several active metabolites, including hydroxybupropion (also known as bupropion morpholinol), threohydrobupropion, and erythrohydrobupropion.[4][5] These metabolites, particularly hydroxybupropion, are present in higher plasma concentrations than the parent drug and contribute significantly to its therapeutic effects.[6][7]
Stable isotope-labeled internal standards are crucial for accurate and precise quantification of drugs and their metabolites in biological matrices. Bupropion morpholinol-d6, a deuterated form of hydroxybupropion, serves as an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use minimizes the variability associated with sample preparation and instrument response, ensuring reliable pharmacokinetic and metabolic studies in smoking cessation research.
I. Quantitative Analysis of Bupropion and its Metabolites using this compound as an Internal Standard
The primary application of this compound is as an internal standard in the quantitative analysis of bupropion and its metabolites in biological samples such as plasma and urine.
Table 1: LC-MS/MS Parameters for the Analysis of Bupropion and Metabolites
| Analyte | MRM Transition (m/z) | Collision Energy (eV) |
| Bupropion | 240.1 -> 184.1 | 15 |
| Hydroxybupropion | 256.1 -> 238.1 | 13 |
| Threohydrobupropion | 242.1 -> 184.1 | 17 |
| Erythrohydrobupropion | 242.1 -> 184.1 | 17 |
| This compound | 262.1 -> 244.1 | 13 |
Note: The specific MRM transitions and collision energies may vary depending on the mass spectrometer used and should be optimized accordingly.
Experimental Protocol: Quantitative Analysis of Bupropion and Metabolites in Human Plasma
1. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of human plasma, add 50 µL of an internal standard working solution containing this compound (concentration to be optimized based on expected analyte levels).
-
Vortex for 5 seconds.
-
Add 1 mL of methanol to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 4500 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column, such as a C18 or a chiral column for enantiomeric separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
4. Data Analysis
-
Quantify the concentration of bupropion and its metabolites by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of the analytes and the internal standard.
II. Pharmacokinetic Studies in Smoking Cessation Research
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of bupropion and its active metabolites. These studies help in optimizing dosing regimens for smoking cessation therapy.
Table 2: Pharmacokinetic Parameters of Bupropion and its Metabolites in Smokers
| Parameter | Bupropion | Hydroxybupropion | Threohydrobupropion | Erythrohydrobupropion |
| Tmax (hr) | 3.00 ± 0.50 | ~5 | ~6 | ~6 |
| Cmax (ng/mL) | 144 ± 28 | 4- to 7-fold > Bupropion | ~5-fold > Bupropion | Similar to Bupropion |
| t1/2 (hr) | 19 ± 5 | ~20 | ~33 | ~37 |
| AUC0-inf (ng·hr/mL) | 1164 ± 220 | ~10-fold > Bupropion | - | - |
Data compiled from multiple sources.[3][5]
Experimental Protocol: A Single-Dose Pharmacokinetic Study
1. Study Design
-
Recruit a cohort of smokers who are motivated to quit.
-
Administer a single oral dose of sustained-release bupropion (e.g., 150 mg).
-
Collect blood samples at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
2. Sample Analysis
-
Process the plasma samples and analyze the concentrations of bupropion and its metabolites using the validated LC-MS/MS method with this compound as the internal standard, as described in Section I.
3. Pharmacokinetic Analysis
-
Calculate the key pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) for bupropion and its metabolites using appropriate software.
III. Clinical Trials for Smoking Cessation
Clinical trials are the gold standard for evaluating the efficacy and safety of bupropion as a smoking cessation aid.
Table 3: Smoking Cessation Rates in Clinical Trials of Bupropion
| Study | Treatment Group | Duration | Abstinence Rate at End of Treatment | Abstinence Rate at 1 Year |
| Hurt et al. (1997) | Bupropion SR 300 mg/day | 7 weeks | 44.2% | 23.1% |
| Placebo | 7 weeks | 19.0% | 12.4% | |
| Jorenby et al. (1999) | Bupropion SR 300 mg/day | 9 weeks | 49.1% | 30.3% |
| Nicotine Patch | 9 weeks | 36.0% | 16.4% | |
| Bupropion SR + Nicotine Patch | 9 weeks | 58.2% | 35.5% | |
| Placebo | 9 weeks | 23.1% | 15.6% |
Abstinence was typically defined as self-reported abstinence confirmed by an expired air carbon monoxide level of ≤ 10 ppm.
Experimental Protocol: A Randomized, Double-Blind, Placebo-Controlled Trial
1. Study Design
-
Recruit a large cohort of adult smokers.
-
Randomly assign participants to receive either sustained-release bupropion (e.g., 150 mg twice daily) or a placebo for a predefined treatment period (e.g., 7-12 weeks).
-
Provide all participants with behavioral counseling for smoking cessation.[9][10]
2. Efficacy Assessment
-
The primary endpoint is typically the 7-day point prevalence abstinence at the end of treatment and at long-term follow-up (e.g., 6 months and 1 year).
-
Biochemically verify self-reported abstinence using measures like expired air carbon monoxide or salivary cotinine levels.
3. Safety Monitoring
-
Monitor and record all adverse events throughout the study.
IV. In Vitro Studies on the Mechanism of Action
In vitro assays are crucial for elucidating the molecular mechanisms by which bupropion and its metabolites aid in smoking cessation. A key mechanism is the noncompetitive antagonism of nicotinic acetylcholine receptors (nAChRs).[4][11]
Experimental Protocol: Functional Assay of nAChR Inhibition
1. Cell Culture and Receptor Expression
-
Use a cell line (e.g., HEK-293 cells) that expresses the desired nAChR subtype (e.g., α4β2, the most abundant subtype in the brain).
2. Electrophysiology (Patch-Clamp Technique)
-
Perform whole-cell patch-clamp recordings to measure the ion currents elicited by the application of a nicotinic agonist (e.g., acetylcholine or nicotine).
-
Apply bupropion or its metabolites at various concentrations to the cells and measure the inhibition of the agonist-induced currents.
-
Determine the IC50 value for the inhibition of each nAChR subtype.
V. Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placebo-Controlled Trial of Bupropion for Smoking Cessation in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bupropion and Naltrexone for Smoking Cessation: A Double-Blind Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Bupropion for smoking cessation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized controlled clinical trial of bupropion SR and individual smoking cessation counseling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
Application Notes and Protocols for Studying CYP2B6 Activity Using Bupropion Hydroxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the metabolic pathway of bupropion to its hydroxylated metabolite, hydroxybupropion, as a specific probe for studying the activity of the Cytochrome P450 2B6 (CYP2B6) enzyme. The use of a deuterated internal standard, such as Bupropion morpholinol-d6 (hydroxybupropion-d6), is critical for accurate quantification in mass spectrometry-based analyses.
Introduction
Bupropion, an antidepressant and smoking cessation aid, is primarily metabolized to hydroxybupropion via hydroxylation of its tert-butyl group. This reaction is almost exclusively catalyzed by the CYP2B6 isozyme, making bupropion hydroxylation a highly selective and widely accepted in vitro and in vivo marker for CYP2B6 activity.[1][2][3] The metabolite, hydroxybupropion, is pharmacologically active and circulates at higher concentrations than the parent drug.[4][5] Genetic polymorphisms in the CYP2B6 gene can lead to significant interindividual variability in its expression and activity, affecting bupropion metabolism and clinical outcomes.[5][6][7] Therefore, assessing CYP2B6 activity is crucial in drug development to evaluate potential drug-drug interactions (DDIs) and in clinical settings for personalized medicine.
Key Applications
-
CYP2B6 Phenotyping: Determining the metabolic capacity of individuals or populations.
-
In Vitro Drug-Drug Interaction Studies: Assessing the inhibitory or inductive potential of new chemical entities on CYP2B6 activity.
-
Reaction Phenotyping: Identifying the contribution of CYP2B6 to the metabolism of a new drug candidate.
-
Pharmacogenetic Studies: Investigating the functional impact of CYP2B6 genetic variants on drug metabolism.[2][5]
Experimental Protocols
In Vitro CYP2B6 Activity Assay in Human Liver Microsomes (HLMs)
This protocol describes a typical incubation procedure to measure the formation of hydroxybupropion from bupropion in HLMs.
Materials:
-
Human Liver Microsomes (HLMs)
-
Racemic Bupropion HCl
-
Hydroxybupropion-d6 (internal standard)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing 10 mM glucose 6-phosphate, 1 mM β-NADP+, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM magnesium chloride)
-
Acetonitrile
-
Trichloroacetic Acid (TCA)
Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, combine HLMs (final protein concentration, e.g., 0.1-0.5 mg/mL) and bupropion (at various concentrations, e.g., 1-1000 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction volume is typically 200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for product formation.
-
Terminate Reaction: Stop the reaction by adding a quenching solution, such as 40 µL of 20% trichloroacetic acid containing the internal standard, hydroxybupropion-d6 (e.g., 75 ng/mL).[2]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of hydroxybupropion.
In Vitro CYP2B6 Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound on CYP2B6-mediated bupropion hydroxylation.
Procedure:
-
Follow the same procedure as the activity assay described above.
-
Add Inhibitor: In addition to bupropion, add the test compound at various concentrations to the incubation mixture. Include a vehicle control (without the test compound).
-
Data Analysis: Calculate the rate of hydroxybupropion formation in the presence and absence of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CYP2B6 activity.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to CYP2B6-mediated bupropion metabolism.
Table 1: Michaelis-Menten Kinetic Parameters for Bupropion Hydroxylation by CYP2B6.1
| Substrate | Vmax (pmol/min/pmol CYP2B6) | Km (µM) |
| R-Bupropion | 13.9 | 104 |
| S-Bupropion | 40.5 | 138 |
Data adapted from a study on stereoselective bupropion hydroxylation by CYP2B6 variants.[2]
Table 2: IC50 Values for Inhibition of Bupropion Hydroxylation in Human Liver Microsomes
| Inhibitor | IC50 (µM) |
| Paroxetine | 1.6 |
| Fluvoxamine | 6.1 |
| Sertraline | 3.2 |
| Norfluoxetine | 4.2 |
| Fluoxetine | 59.5 |
| Nefazodone | 25.4 |
These values indicate the potential for drug interactions with bupropion.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of bupropion to hydroxybupropion catalyzed by CYP2B6.
Caption: General experimental workflow for in vitro CYP2B6 activity and inhibition assays.
Caption: Logical relationship between CYP2B6 activity and bupropion metabolism.
References
- 1. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro to in vivo extrapolation of the complex drug-drug interaction of bupropion and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically Based Pharmacokinetic Modeling of Bupropion and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common polymorphisms of CYP2B6 influence stereoselective bupropion disposition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Bupropion and Metabolite Quantification
Welcome to the technical support center for troubleshooting matrix effects in the quantification of Bupropion and its metabolites using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3][4] Common culprits in biological matrices include salts, lipids, and proteins.[1][3]
Q2: How does using morpholinol-d6, a deuterated internal standard, help in the quantification of Bupropion's metabolite, morpholinol?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS assays.[1] Since morpholinol-d6 is chemically almost identical to the analyte (morpholinol), it co-elutes and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can morpholinol-d6 completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1][5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][5] If this shift causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][5]
Q4: What are the primary causes of ion suppression in the analysis of Bupropion and its metabolites?
A4: Ion suppression in the analysis of Bupropion and its metabolites can stem from several sources:
-
Endogenous matrix components: Biological samples are complex mixtures containing phospholipids, salts, proteins, and other small molecules that can co-elute with the analytes of interest and interfere with their ionization.[4][6]
-
Exogenous substances: Anticoagulants used during blood collection, dosing vehicles, and plasticizers from lab consumables can also contribute to matrix effects.[7]
-
Sample Preparation: Inefficient sample cleanup can lead to a higher concentration of interfering compounds in the final extract. For instance, protein precipitation, while simple, may not remove as many matrix components as more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8][9]
Q5: How can I assess the extent of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration.[1] The formula is: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100.[1] A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Bupropion and its metabolites, with a focus on matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/IS ratio | Differential matrix effects where the analyte and morpholinol-d6 are affected differently by ion suppression/enhancement. | Optimize chromatographic separation to ensure the analyte and IS co-elute perfectly.[1] Consider further sample cleanup to remove interfering components.[9] |
| Low signal intensity for analyte and/or IS | Significant ion suppression from co-eluting matrix components.[10] | Improve sample preparation by switching from protein precipitation to a more selective method like SPE or LLE.[11][12][13] Optimize the LC method to separate the analytes from the suppression zone.[7][14] |
| Inconsistent results between different sample lots | Variability in the composition of the biological matrix between different lots or individuals. | Evaluate matrix effects across multiple lots of blank matrix during method validation.[5] Ensure the deuterated internal standard is effectively compensating for these variations. |
| Analyte and IS do not co-elute | Isotope effect causing a slight difference in retention time.[1][5] Column degradation affecting separation. | Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution.[15] Replace the analytical column if it's degraded.[1] |
| High background or interfering peaks | Inadequate sample cleanup or carryover from previous injections. | Implement a more rigorous sample preparation method.[13] Optimize the autosampler wash procedure to prevent carryover.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma sample, add 10 µL of the morpholinol-d6 internal standard working solution. Vortex to mix. Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[16]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.
-
Elution: Elute the analytes and the internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration. The gradient should be optimized to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Bupropion: Q1/Q3 (to be optimized)
-
Morpholinol: Q1/Q3 (to be optimized)
-
Morpholinol-d6: Q1/Q3 (to be optimized)
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, turbo), and ion spray voltage for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes representative data for matrix effects and recovery from different sample preparation methods for Bupropion and its metabolites. Note that well-optimized methods often report minimal to no significant matrix effects.[8][17]
| Analyte | Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Bupropion | Solid-Phase Extraction | 95.4 - 99.8 | Not significant | [18] |
| Hydroxybupropion | Solid-Phase Extraction | 95.4 - 99.8 | Not significant | [18] |
| Erythrohydrobupropion | Solid-Phase Extraction | 95.4 - 99.8 | Not significant | [18] |
| Threohydrobupropion | Solid-Phase Extraction | 95.4 - 99.8 | Not significant | [18] |
| Bupropion | Protein Precipitation | ~58 | Not explicitly quantified, but potential for higher matrix effects | [19] |
| Hydroxybupropion | Protein Precipitation | ~62 | Not explicitly quantified, but potential for higher matrix effects | [19] |
Visualizations
Caption: A generalized experimental workflow for the quantification of Bupropion and its metabolites.
Caption: A troubleshooting decision tree for matrix effect-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. eijppr.com [eijppr.com]
- 10. zefsci.com [zefsci.com]
- 11. academic.oup.com [academic.oup.com]
- 12. waters.com [waters.com]
- 13. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. welch-us.com [welch-us.com]
- 16. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. itmedicalteam.pl [itmedicalteam.pl]
Technical Support Center: Optimizing Peak Shape for Bupropion Morpholinol-d6 in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Bupropion and its deuterated analog, Bupropion morpholinol-d6, during High-Performance Liquid Chromatography (HPLC) analysis. The chromatographic behavior of this compound is nearly identical to that of Bupropion, so the following recommendations are applicable to both compounds.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and reproducibility of quantitative analysis. This guide addresses common issues and provides systematic solutions.
Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing for basic compounds like Bupropion is a common issue in reversed-phase HPLC.[1][2][3][4] The primary cause is often secondary interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.[1][3][4][5] Mass overload can also contribute to this problem, resulting in a "shark fin" peak shape.[1]
Here is a step-by-step approach to troubleshoot and improve peak shape:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor in controlling the ionization of both the analyte and the stationary phase.[6]
-
Increase pH: Operating at a high pH (e.g., pH > 8) will deprotonate the basic Bupropion molecule, minimizing interactions with silanol groups and often leading to a more symmetrical peak.[1][5] However, ensure your column is stable at high pH.
-
Decrease pH: At low pH (e.g., pH 2-3), the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte.[2][4]
-
-
Select an Appropriate HPLC Column: Standard C18 columns can sometimes exhibit poor peak shape for basic compounds.[1] Consider using columns with alternative stationary phases:
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, reducing secondary interactions and improving peak symmetry.[1][5] The ACQUITY Premier CSH Phenyl-Hexyl column has been shown to provide excellent peak shape for Bupropion.[1][5]
-
Phenyl-Hexyl Ligand Columns: The phenyl-hexyl ligand offers different selectivity compared to C18 and can improve peak shape for basic compounds.[1][5]
-
End-capped Columns: Modern, well-end-capped columns have fewer residual silanol groups, which can reduce peak tailing.[3]
-
Mixed-Mode Columns: These columns utilize a combination of reversed-phase and ion-exchange retention mechanisms and can provide good peak shape without the need for ion-pairing reagents.[7]
-
-
Adjust Mobile Phase Composition:
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to control the pH effectively across the column.[2]
-
Mobile Phase Additives: Small amounts of additives can improve peak shape. At low pH, formic acid or trifluoroacetic acid (TFA) are commonly used.[1][7] Additives like N,N-Diisopropylethylamine (DIPEA) have also been used to improve peak shape.[8]
-
Chaotropic Agents: The use of chaotropic agents in the mobile phase can improve peak symmetry and separation efficiency for basic analytes.[9]
-
-
Optimize Method Parameters:
-
Sample Concentration: High sample concentrations can lead to mass overload and peak distortion.[1] Try diluting the sample to see if the peak shape improves.
-
Flow Rate: While less common, a non-optimal flow rate can affect peak shape. Ensure you are operating within the recommended flow rate for your column dimensions and particle size.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time. A common operating temperature is 30°C.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why does my Bupropion peak look like a "shark fin"?
A "shark fin" peak shape is typically a sign of mass overload, often exacerbated by secondary interactions with the stationary phase.[1] This is common when analyzing a high concentration of a basic compound like Bupropion. To address this, try reducing the injection volume or the concentration of your sample.[1] Additionally, employing the column and mobile phase strategies mentioned in the troubleshooting guide can help mitigate the underlying secondary interactions.
Q2: Can I use the same HPLC method for Bupropion and this compound?
Yes. Deuterated standards like this compound are designed to have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts. Therefore, an HPLC method optimized for Bupropion should be directly applicable to this compound with minimal to no modification.
Q3: What is the ideal mobile phase pH for Bupropion analysis?
There is no single "ideal" pH, as the optimal choice depends on the column and other method parameters. Good results have been reported at both low pH (e.g., with formic acid) and high pH.[1] A high pH can neutralize the basic analyte, reducing silanol interactions.[1][5] Conversely, a very low pH protonates the silanols, also reducing interactions.[2][4] Experimentation within the pH stability range of your column is recommended to find the best conditions for your specific application.
Q4: Are there alternatives to C18 columns for Bupropion analysis?
Yes, several alternatives can provide better peak shape. Columns with Charged Surface Hybrid (CSH) technology, particularly those with a Phenyl-Hexyl stationary phase, have demonstrated significant improvements in peak symmetry for Bupropion.[1][5] Mixed-mode columns that offer both reversed-phase and cation-exchange retention mechanisms are also a good option.[7]
Q5: How do I know if my column is the problem?
If you have tried optimizing the mobile phase and are still experiencing poor peak shape, the column may be the issue. Consider these points:
-
Column Age and Use: Columns degrade over time. If the column is old or has been used extensively with aggressive mobile phases, its performance may be compromised.
-
Column Chemistry: As discussed, the type of stationary phase is crucial for analyzing basic compounds.
-
Column Voids: A void at the head of the column can cause peak distortion. To test if the column is the source of the problem, you can try injecting a standard on a new column of the same type or a different, recommended column type.
Data Summary: HPLC Methodologies for Bupropion Analysis
The following table summarizes various experimental conditions reported for the HPLC analysis of Bupropion, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | ACQUITY Premier CSH Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm[5] | Kromasil C18, 250 x 4.6 mm, 5 µm[10] | Phenomenex Luna C18, 250 x 4.6 mm, 5 µm[11] | Aqua C18, dimensions not specified[12][13] |
| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Phosphate Buffer (pH 4.0)[10] | Acetate Buffer (pH 6.0)[11] | 0.05 M Phosphate Buffer (pH 5.5)[12][13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol[10] | Methanol[11] | Methanol[12][13] |
| Gradient/Isocratic | Gradient | Gradient[10] | Isocratic (80:20 Methanol:Buffer)[11] | Isocratic (45:55 Methanol:Buffer)[12][13] |
| Flow Rate | 0.5 mL/min[5] | 1.0 mL/min[10] | 1.0 mL/min[11] | Not specified |
| Detection Wavelength | Not specified | 252 nm[10] | 251 nm[11] | 254 nm[12][13] |
| Column Temperature | 30°C[5] | Not specified | Not specified | Not specified |
| Observed Outcome | Good peak shape and linearity were achieved.[1][5] | Adequate peak symmetry and response were achieved.[10] | Good linear response was observed.[11] | Assay showed a linear response.[12][13] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the troubleshooting workflow for improving peak shape and the logical relationships in method development.
Caption: Troubleshooting workflow for improving peak shape.
Caption: Key factors influencing peak shape in Bupropion analysis.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. waters.com [waters.com]
- 6. moravek.com [moravek.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Bupropion morpholinol-d6 signal intensity issues
Welcome to the technical support center for Bupropion morpholinol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting signal intensity issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A: this compound is the deuterated form of Bupropion morpholinol, which is a major active metabolite of the antidepressant drug Bupropion.[1] In analytical chemistry, particularly in quantitative analysis by mass spectrometry (LC-MS/MS), it is used as an internal standard.[1] Its structural similarity to the non-deuterated analyte allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.
Q2: I am observing a consistently low signal for my this compound internal standard. What are the potential causes?
A: A consistently low signal can stem from several factors:
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Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer may not be optimized for this specific molecule.
-
Inefficient Sample Extraction: The protocol you are using may not be effectively recovering the internal standard from the sample matrix.
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Degradation: Bupropion and its metabolites can be unstable under certain conditions, particularly at a pH above 5.[2][3]
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Poor Ionization: The choice of mobile phase and ionization source settings can significantly impact the ionization efficiency of the molecule.
Q3: My this compound signal is highly variable between samples. What could be the reason?
A: High variability is often linked to:
-
Differential Matrix Effects: Even with a deuterated internal standard, variations in the sample matrix composition between different samples can lead to inconsistent ion suppression or enhancement.
-
Inconsistent Sample Preparation: Variability in your sample preparation steps can lead to inconsistent recovery of the internal standard.
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[4] If this shift is significant and co-elution is not maintained, the internal standard and analyte can be affected differently by the matrix as they elute.[4]
Q4: Can the position of the deuterium labels on this compound lead to back-exchange?
A: The chemical name for this compound is 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine-d6.[5] The "d6" indicates that the six deuterium atoms are on the two methyl groups attached to the morpholine ring. These are generally stable positions and less prone to back-exchange (replacement of deuterium with hydrogen) compared to labels on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups. However, extreme pH conditions during sample preparation or analysis should still be avoided to minimize any potential for exchange.
Troubleshooting Guides
Guide 1: Addressing Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Step 1: Verify Mass Spectrometer Parameters Ensure your mass spectrometer is tuned and calibrated. Optimize the parameters for this compound by infusing a standard solution and maximizing the signal for the appropriate MRM (Multiple Reaction Monitoring) transition.
Step 2: Evaluate Sample Preparation
-
Extraction Efficiency: Perform a recovery experiment to determine the efficiency of your extraction method. Compare the signal of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.
-
pH Control: Bupropion is most stable in aqueous solutions below pH 5.[2][3] Ensure that the pH of your samples and solutions during extraction is maintained in a suitable range to prevent degradation.
Step 3: Optimize Chromatographic Conditions
-
Mobile Phase: Experiment with different mobile phase compositions. For example, using an ammonium formate buffer at pH 4 has been shown to be effective.[6]
-
Column Choice: A phenyl column, such as a BEH phenyl column, can provide good separation and peak shape for bupropion and its metabolites.[6][7]
Step 4: Assess for Degradation
-
Temperature and Light: Protect samples from high temperatures and direct light, as these can contribute to degradation.[8]
-
Sample Age: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C in the autosampler for short-term or -80°C for long-term).[9]
Guide 2: Mitigating Signal Variability
This guide focuses on troubleshooting inconsistent signal intensity for this compound across a sample batch.
Step 1: Investigate Matrix Effects Matrix effects can be evaluated by comparing the signal of the internal standard in a post-extraction spiked blank matrix sample to its signal in a neat solution. A significant difference indicates the presence of ion suppression or enhancement.
Step 2: Ensure Co-elution of Analyte and Internal Standard
-
Overlay Chromatograms: Overlay the chromatograms of the analyte (Bupropion morpholinol) and the internal standard (this compound) to confirm they are co-eluting.
-
Adjust Chromatography: A slight chromatographic shift between the deuterated and non-deuterated compounds is common.[4] Lowering the column temperature can sometimes minimize this difference. For instance, setting the column temperature to 15°C has been shown to reduce retention time differences.[4]
Step 3: Standardize Sample Preparation Workflow Ensure that all samples are treated identically throughout the sample preparation process. Use precise and consistent volumes, incubation times, and temperatures.
Quantitative Data Summary
The following tables summarize typical parameters used in LC-MS/MS methods for the analysis of bupropion and its metabolites, which can serve as a starting point for method development and troubleshooting.
Table 1: Example LC-MS/MS Parameters for Bupropion and Metabolites
| Parameter | Setting | Reference |
| Column | Acquity BEH phenyl | [7] |
| Mobile Phase A | 0.06% v/v aqueous ammonia | [7] |
| Mobile Phase B | Methanol | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][7][9] |
| Internal Standards | Bupropion-d9, Hydroxybupropion-d6 | [6][9] |
Table 2: Example Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Bupropion | 240.2 | 184.1 | [9] |
| Bupropion-d9 | 249.2 | 185.0 | [9] |
| Hydroxybupropion | 256.2 | 238.2 | [9] |
| Hydroxybupropion-d6 | 262.2 | 244.2 | [9] |
Note: The exact m/z values for this compound may differ slightly from Hydroxybupropion-d6 and should be optimized empirically.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine if components in the sample matrix are suppressing or enhancing the signal of this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a drug-free subject) using your established protocol. Spike this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before extraction and proceed with the full extraction protocol.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Visualizations
Caption: Workflow for troubleshooting low signal intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 0 [simsonpharma.com]
- 6. academic.oup.com [academic.oup.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for Bupropion morpholinol-d6
This technical support center provides guidance on optimizing mass spectrometry parameters for Bupropion morpholinol-d6, a common internal standard in the analysis of Bupropion and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
Multiple reaction monitoring (MRM) transitions for this compound (also referred to as hydroxybupropion-d6) can vary slightly between different triple quadrupole mass spectrometer models. The most commonly reported transition is m/z 262.2 > 244.2.[1] Another transition that has been noted is m/z 262.3 > 131.1.[1]
Q2: What is a suitable internal standard for the analysis of Bupropion and its metabolites?
Deuterium-labeled analogs are excellent internal standards. For the analysis of Bupropion and hydroxybupropion, Bupropion-d9 and hydroxybupropion-d6 (this compound) are commonly used.[1][2] For the hydrobupropion metabolites, erythrohydrobupropion-d9 and threohydrobupropion-d9 are suitable choices.[1]
Q3: How can I avoid matrix effects in my plasma samples?
Matrix effects, such as ion suppression or enhancement, can be a significant issue in plasma sample analysis. To mitigate these effects, consider the following:
-
Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) instead of simple protein precipitation.[2]
-
Internal Standards: Use stable isotope-labeled internal standards, such as this compound, to compensate for matrix effects.[2]
-
Chromatographic Separation: Ensure adequate chromatographic separation of the analyte from endogenous plasma components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization source parameters. | Optimize ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) for your specific instrument. Refer to the instrument-specific parameter tables below. |
| Inefficient fragmentation. | Optimize the collision energy (CE) and declustering potential (DP) for the specific MRM transition. | |
| Matrix effects from the biological sample. | Improve sample cleanup using solid-phase extraction (SPE). Ensure the use of an appropriate internal standard like this compound.[2] | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Standardize the sample preparation protocol, ensuring consistent volumes and techniques. |
| Unstable spray in the ion source. | Check for clogs in the sample inlet and ensure proper positioning of the electrospray probe. | |
| Fluctuations in LC system performance. | Equilibrate the column thoroughly before each run and monitor system pressure for any irregularities. | |
| Peak Tailing or Broadening | Poor chromatographic conditions. | Optimize the mobile phase composition, pH, and gradient. Ensure the column is not degraded. The use of a low concentration of ammonium formate (e.g., 2mM) in the mobile phase can improve peak shape.[3] |
| Secondary interactions with the analytical column. | Consider a different column chemistry if peak shape issues persist. | |
| Carryover | Adsorption of the analyte to the LC system or autosampler. | Implement a robust needle wash protocol in the autosampler, potentially using a strong organic solvent. |
| High concentration samples analyzed before low concentration samples. | Randomize the injection sequence or run blank injections after high concentration standards or samples. |
Mass Spectrometry Parameters
Optimized mass spectrometry parameters can differ between instruments. The following tables provide a summary of parameters reported for different AB Sciex and Agilent triple quadrupole mass spectrometers.
AB Sciex Instrument Parameters
| Parameter | API 3200 | API 4000 QTRAP | API 6500 |
| Ion Source | Turbo Spray | Turbo Spray | Turbo Spray |
| Polarity | Positive (ESI+) | Positive (ESI+) | Positive (ESI+) |
| Ion Spray Voltage | 5000 V | 5500 V | 5000 V |
| Source Temperature | 650°C | 450°C | 600°C |
| Gas 1 (Nebulizer Gas) | 40 psig | 30 psig | 40 psig |
| Gas 2 (Heater Gas) | 40 psig | 40 psig | 40 psig |
| Curtain Gas | 30 psig | 20 psig | 20 psig |
| Dwell Time | 500 msec | 500 msec | 500 msec |
Source:[1]
Analyte-Specific MS/MS Parameters (AB Sciex) for this compound (Hydroxybupropion-d6)
| Instrument | MRM Transition (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |
| API 3200 | 262.2 > 244.2 | 36 V | 5 V | 17 V | 20 V |
| API 4000 QTRAP | 262.3 > 131.1 | 61 V | 10 V | 43 V | 22 V |
Source:[1]
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Bupropion and its metabolites from human plasma.
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (containing this compound).
-
Acidification: Acidify the plasma sample to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by equilibration with an acidic aqueous solution.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an acidic solution to remove interferences, followed by a wash with an organic solvent like methanol to remove non-polar interferences.
-
Elution: Elute the analytes of interest using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for the analysis of Bupropion and its metabolites.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting flowchart for low mass spectrometry signal.
References
preventing degradation of Bupropion morpholinol-d6 during sample processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Bupropion morpholinol-d6 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Bupropion and its deuterated analogs like this compound?
A1: The primary factors contributing to the degradation of Bupropion and its deuterated analogs are elevated temperature and alkaline pH.[1][2][3][4][5] Bupropion exhibits pH-dependent stability, being most stable in acidic conditions (below pH 5) and increasingly unstable as the pH becomes neutral to alkaline.[3][4][5] Degradation is also time-dependent, with longer exposure to adverse conditions leading to greater sample loss.
Q2: How does the stability of this compound compare to non-deuterated Bupropion?
A2: While direct comparative stability studies are limited, the chemical properties of this compound are nearly identical to those of Bupropion. Therefore, it is expected to exhibit similar degradation pathways and stability profiles. Best practices for handling deuterated standards recommend storage conditions that minimize chemical degradation and isotopic exchange, which align with the optimal conditions for Bupropion.
Q3: What are the recommended storage conditions for plasma or serum samples containing this compound?
A3: To ensure stability, plasma or serum samples should be frozen immediately after collection and separation.[6][7][8] Long-term storage should be at -20°C or colder.[1][9] Some clinical laboratories recommend the use of collection tubes containing a preservative like sodium citrate monobasic to further inhibit degradation.[6] Avoid repeated freeze-thaw cycles.
Q4: Can I use gel-barrier tubes for collecting blood samples for Bupropion analysis?
A4: No, the use of gel-barrier tubes is not recommended for collecting samples for Bupropion analysis.[6][10] It is advised to use red-top (no additive) or green-top (heparin) tubes and to separate the serum or plasma from the cells as soon as possible, ideally within 30 minutes of collection.[6][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the processing of samples containing this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Sample degradation due to improper storage temperature. | Ensure samples are frozen immediately after collection and stored at or below -20°C until analysis. Ship samples on dry ice. |
| Sample degradation due to high pH. | Process samples in a pH-controlled environment. If possible, adjust the sample pH to be slightly acidic (pH 4-5) during extraction. | |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample. | |
| High variability in analytical results | Inconsistent sample handling procedures. | Standardize the entire sample processing workflow, from collection to analysis. Ensure all samples are treated identically. |
| Isotopic exchange (H/D exchange). | Use high-purity aprotic solvents (e.g., acetonitrile, methanol) for reconstitution and dilution of the deuterated standard. Avoid acidic or basic aqueous solutions.[1] | |
| Presence of unexpected peaks in the chromatogram | Degradation of this compound into various byproducts. | Review the sample handling and storage conditions to identify potential causes of degradation. Refer to the known degradation pathways of Bupropion to tentatively identify the unexpected peaks. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Initial Processing
-
Collection: Collect whole blood in a red-top (no additive) or green-top (heparin) tube. Do not use gel-barrier tubes.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 3000 rpm for 10-15 minutes to separate the plasma or serum.[6]
-
Transfer: Immediately transfer the separated serum or plasma to a clean, labeled polypropylene tube. If available, use a tube containing sodium citrate monobasic preservative.[6]
-
Storage: Immediately freeze the plasma or serum sample at -20°C or lower. For long-term storage, -80°C is recommended.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the frozen plasma/serum samples at room temperature or in a cool water bath.
-
Internal Standard Spiking: Spike the thawed samples with the working solution of this compound.
-
Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to the sample. A common ratio is 3:1 (solvent:plasma).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the stability of Bupropion under different storage conditions, which can be extrapolated to this compound.
| Matrix | Storage Temperature (°C) | pH | Half-life | Reference |
| Plasma | 22 | 7.4 | 54.2 hours | [1][2] |
| Plasma | 37 | 7.4 | 11.4 hours | [1][2] |
| Aqueous Solution | Ambient | < 5 | Stable | [3][4][5] |
| Postmortem Blood | 20 (Room Temp) | N/A | Significant degradation within 15 days | [3][9] |
| Postmortem Blood | 4 (Refrigerated) | N/A | Less degradation compared to room temp | [3][9] |
| Postmortem Blood | -20 (Frozen) | N/A | Least amount of degradation | [3][9] |
Visualizations
Caption: Recommended workflow for processing samples containing this compound.
Caption: Factors influencing the degradation of Bupropion and preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. wardelab.com [wardelab.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Degradation of Bupropion: Implications for Interpretation of Postmortem Case Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupropion and Metabolite, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
Technical Support Center: Addressing Ion Suppression with Bupropion Morpholinol-d6 (Hydroxybupropion-d6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bupropion morpholinol-d6, also known as Hydroxybupropion-d6, as an internal standard in LC-MS/MS bioanalysis. Ion suppression is a common challenge in mass spectrometry that can significantly impact the accuracy and precision of quantitative results. This resource offers practical advice and detailed protocols to identify, mitigate, and correct for ion suppression in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can result in the underestimation of its concentration, reduced sensitivity, and poor reproducibility. In quantitative bioanalysis, uncorrected ion suppression can lead to inaccurate pharmacokinetic and toxicokinetic data.
Q2: I am using this compound (Hydroxybupropion-d6), a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte (hydroxybupropion) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the IS, or if the matrix affects their ionization differently.[2] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[3]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Salts, phospholipids, and proteins from biological samples like plasma or urine.
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or drifting analyte/internal standard peak area ratios.
-
Possible Cause: Differential ion suppression due to a chromatographic shift between hydroxybupropion and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard. A noticeable separation in their retention times is a strong indicator of a potential issue.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution of the analyte and the internal standard.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment (see Experimental Protocol 1) to identify regions of significant ion suppression in your chromatogram. If the analyte and IS elute in a region of steep change in suppression, even a small retention time difference can lead to significant ratio variability.
-
Problem 2: Low signal intensity for both hydroxybupropion and this compound.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Enhance Sample Preparation: Improve your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Modify Chromatographic Conditions: Altering the mobile phase or gradient can help separate the analytes from the majority of the matrix interferents.
-
Experimental Protocols
Experimental Protocol 1: Post-Column Infusion to Evaluate Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Objective: To qualitatively assess the extent and location of ion suppression throughout the analytical run.
-
Methodology:
-
Prepare a solution containing both hydroxybupropion and this compound at a concentration that provides a stable and mid-range signal. A concentration of 500 ng/mL for each is a good starting point.[4]
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-connector, infuse the prepared solution post-column into the mobile phase stream just before it enters the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or IS).
-
Monitor the signal intensity of both hydroxybupropion and this compound throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression.
-
Experimental Protocol 2: Quantitative Assessment of Matrix Effect
This protocol provides a quantitative measure of the ion suppression or enhancement.
-
Objective: To quantify the matrix effect on the ionization of hydroxybupropion and this compound.
-
Methodology:
-
Set A: Prepare a standard solution of hydroxybupropion and this compound in the mobile phase.
-
Set B: Prepare a blank matrix sample (e.g., plasma) and perform your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of hydroxybupropion and this compound as in Set A.
-
Inject both sets of samples and compare the peak areas.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Data Presentation
The following tables summarize typical mass spectrometric parameters and quantitative data for the analysis of bupropion and its metabolites.
Table 1: Mass Spectrometric Parameters for Bupropion and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bupropion | 240.0 | 184.0 |
| Bupropion-d9 (IS) | 249.1 | 193.1 |
| Hydroxybupropion | 256.1 | 238.1 |
| This compound (Hydroxybupropion-d6) (IS) | 262.2 | 244.2 |
| Erythrohydrobupropion | 242.0 | 168.1 |
| Threohydrobupropion | 242.0 | 168.1 |
Data sourced from a stereoselective LC-MS/MS assay.[4]
Table 2: Example Concentrations for Ion Suppression Evaluation by Post-Column Infusion
| Compound | Infusion Concentration (ng/mL) |
| Bupropion | 200 |
| Bupropion-d9 | 200 |
| Hydroxybupropion | 5000 |
| This compound (Hydroxybupropion-d6) | 5000 |
| Erythrohydrobupropion | 500 |
| Threohydrobupropion | 500 |
These concentrations were used in an experiment to investigate signal loss due to matrix effects.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to addressing ion suppression.
Caption: Troubleshooting workflow for inconsistent analyte/internal standard ratios.
Caption: Protocol for the quantitative assessment of matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lipomed | Analytical Reference Standards. Hydroxybupropion-D6 [shop2.lipomed-shop.com]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Bupropion morpholinol-d6 solubility issues in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of bupropion morpholinol-d6. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the deuterated form of hydroxybupropion, a major active metabolite of the antidepressant drug bupropion.[1] As a deuterated analog, it is often used as an internal standard in quantitative analytical methods like mass spectrometry. Understanding its solubility is critical for preparing accurate stock solutions, ensuring reliable experimental results, and developing stable formulations.
Q2: How does the "d6" designation (deuteration) affect the solubility of bupropion morpholinol?
A2: Deuteration is the replacement of hydrogen atoms with their heavier isotope, deuterium. For this compound, six hydrogen atoms have been replaced. While this modification significantly impacts metabolic stability (the kinetic isotope effect), its effect on physicochemical properties like solubility is generally minimal.[2][3] You can expect the solubility of this compound to be very similar to its non-deuterated counterpart, hydroxybupropion. Minor differences may arise from slight changes in molecular volume and hydrophobicity.[4][5]
Q3: What are the general solubility characteristics of hydroxybupropion (and by extension, this compound)?
A3: Hydroxybupropion is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with a reported solubility of approximately 20 mg/mL.[4] It is sparingly soluble in aqueous buffers.[4] For instance, in a 1:1 solution of ethanol and phosphate-buffered saline (PBS, pH 7.2), its solubility is about 0.5 mg/mL.[4] To achieve higher concentrations in aqueous media, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.[4]
Q4: In which solvents is the parent drug, bupropion, and its salts soluble?
A4: The solubility of bupropion and its common salt forms, hydrochloride (HCl) and hydrobromide (HBr), can provide some context. Bupropion HCl is highly soluble in water and methanol.[3] The free base is soluble in methanol, ethanol, acetone, ether, and benzene. Quantitative data for the salt forms is provided in the data table below.
Quantitative Solubility Data
The following tables summarize the available solubility data for bupropion salts and hydroxybupropion. The solubility of this compound is expected to be very similar to that of hydroxybupropion.
Table 1: Solubility of Bupropion Salts
| Compound | Solvent | Solubility (mg/mL) |
| Bupropion HCl | Water | ~110.8 - 270 |
| Bupropion HCl | Methanol | ~347.0 |
| Bupropion HCl | Ethanol | ~80 - 113.1 |
| Bupropion HCl | Isopropanol | 10 |
| Bupropion HBr | Water | 143 |
| Bupropion HBr | Ethanol | 92 |
| Bupropion HBr | Isopropanol | 12 |
Table 2: Solubility of Hydroxybupropion (Bupropion Morpholinol)
| Compound | Solvent | Solubility (mg/mL) |
| Hydroxybupropion | Ethanol | ~20 |
| Hydroxybupropion | DMSO | ~20 |
| Hydroxybupropion | Dimethylformamide | ~20 |
| Hydroxybupropion | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer. | The compound has low aqueous solubility. | - First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, slowly add the stock solution to the aqueous buffer while stirring. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).- Gentle warming (to 37°C) or brief sonication can help increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures. |
| Precipitation occurs after adding the stock solution to the aqueous buffer. | The final concentration exceeds the solubility limit in the mixed solvent system. The solution is supersaturated and thermodynamically unstable. | - Reduce the final concentration of the compound in the aqueous buffer.- Increase the proportion of the organic co-solvent, if permissible for your experimental setup.- Perform a kinetic solubility assessment to determine the metastable solubility limit for your specific conditions. |
| Inconsistent solubility results between experiments. | - Incomplete equilibration.- Variations in temperature or pH.- Pipetting errors when preparing solutions.- Degradation of the compound in the solvent. | - For thermodynamic solubility, ensure sufficient incubation time with agitation to reach equilibrium (e.g., 24 hours).- Strictly control the temperature and pH of your solvents.- Calibrate pipettes regularly and use precise techniques.- Check the stability of the compound in your chosen solvent system over the duration of the experiment. Bupropion is known to be less stable at a pH above 5.[6] |
| Cloudy solution or visible particles after supposed dissolution. | Incomplete dissolution or presence of insoluble impurities. | - Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particles.- Use a standardized method like the shake-flask method to determine the thermodynamic equilibrium solubility. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method, adapted from the OECD Guideline 105, is considered the gold standard for determining the equilibrium solubility of a compound.[2][7][8]
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is common.
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. For aqueous solutions, it's advisable to centrifuge the sample to further separate the solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. Discard the initial portion of the filtrate to avoid adsorption effects.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][6][9]
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader capable of detecting turbidity (nephelometry) or UV absorbance
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the wells.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which light scattering (precipitation) is first observed is the kinetic solubility limit.
-
Alternatively, for UV-based methods, filter the contents of the wells using a filter plate.
-
Measure the UV absorbance of the filtrate and determine the concentration using a standard curve.
Visualizations
Caption: Metabolic pathway of Bupropion to Hydroxybupropion.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. oecd.org [oecd.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. enamine.net [enamine.net]
stability of Bupropion morpholinol-d6 in long-term stored samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Bupropion morpholinol-d6 in stored samples. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Encountering variability or unexpected results when using this compound as an internal standard in long-term studies can be a significant concern. This guide provides a structured approach to troubleshooting potential stability-related issues.
Issue 1: Decreasing signal intensity of this compound over time in stored QC samples.
| Potential Cause | Troubleshooting Steps |
| Degradation of the internal standard | 1. Review Storage Conditions: Confirm that samples have been consistently stored at the intended temperature (e.g., -20°C or -80°C). Bupropion is known to be unstable at room temperature and even refrigerated conditions over extended periods.[1][2] 2. Assess Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each aliquot. Stability studies for bupropion have shown recovery rates between 92-97% after freeze-thaw cycles, but excessive cycling can lead to degradation.[3] 3. pH of the Matrix: Bupropion is most stable in acidic conditions (below pH 5).[4] Consider the pH of your biological matrix and storage buffer. Degradation is catalyzed by hydroxide ions in its unionized form.[4] |
| Isotopic Exchange (H/D Exchange) | 1. Evaluate Label Position: While this compound is designed for stability, hydrogens on heteroatoms are more susceptible to exchange.[5] Confirm the position of the deuterium labels on the molecule. 2. Analyze with High-Resolution Mass Spectrometry: Look for mass shifts in your internal standard peak that would indicate a loss of deuterium atoms. |
| Adsorption to Container Surfaces | 1. Test Different Vial Types: Use low-adsorption vials (e.g., silanized glass or specific polypropylene tubes) to minimize loss of the analyte to container walls. 2. Optimize Solvent Composition: Ensure the solvent composition of your stored samples is appropriate to keep the analyte fully solubilized. |
Issue 2: High variability in the analyte/internal standard peak area ratio across a batch of long-term stored samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize Procedures: Ensure all samples are handled with a consistent and standardized workflow from thawing to extraction. 2. Control for Time at Room Temperature: Bupropion has shown limited stability at room temperature (up to 6 hours with 93-96% recovery).[3] Minimize the time samples are kept on the benchtop. |
| Matrix Effects | 1. Evaluate Different Extraction Methods: The presence of co-eluting matrix components can cause ion suppression or enhancement.[6] Consider optimizing your sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[7][8] 2. Assess Matrix from Different Sources: If possible, test the stability in different lots of the biological matrix to identify lot-specific issues. |
| Differential Stability of Analyte and Internal Standard | 1. Perform a Long-Term Stability Study: If not already done, a formal long-term stability study with both the analyte and the deuterated internal standard in the specific study matrix is crucial. While deuterated standards are generally stable, their stability should be experimentally verified.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of this compound in plasma or serum?
A: While specific public data on the long-term stability of this compound is limited, its stability is expected to be comparable to its non-deuterated counterpart, hydroxybupropion. Studies on bupropion and its metabolites indicate that they are relatively stable when stored long-term at -20°C.[3] For bupropion, long-term stability at -20°C showed recovery rates between 94.2% and 96.8%. However, it is crucial to perform your own validation studies to confirm stability in your specific matrix and storage conditions.
Q2: What are the optimal storage conditions for samples containing this compound?
A: For long-term storage, samples should be maintained at -20°C or preferably -80°C in tightly sealed containers to prevent degradation and evaporation. Bupropion itself is unstable at room temperature and shows significant degradation over time.[1][2]
Q3: Can freeze-thaw cycles affect the stability of this compound?
A: Yes, repeated freeze-thaw cycles can impact the stability of bupropion and its metabolites. While studies on bupropion have shown reasonable stability after a few cycles (92-97% recovery), it is best practice to aliquot samples into single-use tubes to minimize the number of freeze-thaw cycles.[3]
Q4: Is there a risk of H/D exchange with this compound during sample storage or preparation?
A: Deuterated internal standards are generally designed to be stable with low risk of isotopic exchange.[5] However, the possibility of back-exchange, though low, should be considered, especially if the deuterium labels are on heteroatoms or in positions that can be easily exchanged under certain pH or temperature conditions.[5]
Q5: How can I validate the stability of this compound in my own laboratory?
A: To validate long-term stability, you should prepare quality control (QC) samples at low and high concentrations in the same biological matrix as your study samples. These QC samples should be stored under the same conditions as the study samples and analyzed at regular intervals (e.g., 0, 1, 3, 6, and 12 months). The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Human Plasma
Objective: To determine the long-term stability of this compound in human plasma at a specified storage temperature.
Methodology:
-
Preparation of QC Samples:
-
Spike a known concentration of this compound into a pooled batch of human plasma to prepare low and high concentration Quality Control (QC) samples.
-
Aliquot these QC samples into individual, clearly labeled polypropylene tubes for each time point.
-
-
Storage:
-
Store the QC sample aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
A separate set of freshly prepared QC samples should be used for comparison at each analysis time point.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of stored low and high QC samples.
-
Allow the samples to thaw unassisted at room temperature.
-
Prepare the samples for analysis using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS).
-
Analyze the stored QC samples against a freshly prepared calibration curve and freshly prepared QC samples.
-
-
Data Interpretation:
-
Calculate the mean concentration and accuracy (% bias) of the stored QC samples relative to their nominal concentrations.
-
The internal standard is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound after multiple freeze-thaw cycles.
Methodology:
-
Preparation of QC Samples:
-
Prepare low and high concentration QC samples in the study matrix as described in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Subject the QC samples to a minimum of three freeze-thaw cycles.
-
For each cycle, freeze the samples at the intended storage temperature for at least 12 hours, followed by thawing unassisted at room temperature.
-
-
Analysis:
-
After the final thaw, analyze the QC samples using a validated bioanalytical method.
-
Compare the results to a set of freshly prepared QC samples that have not undergone freeze-thaw cycles.
-
-
Data Interpretation:
-
Calculate the mean concentration and accuracy of the freeze-thaw samples.
-
Stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting internal standard signal variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Featuring Deuterated Bupropion Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of bupropion, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides a comprehensive comparison of a validated analytical method using deuterated internal standards for bupropion and its metabolites, offering insights into the performance of such methods and providing a framework for the potential application of Bupropion morpholinol-d6.
In the landscape of pharmacokinetic and metabolic studies of bupropion, a widely used antidepressant and smoking cessation aid, precise quantification of the parent drug and its active metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method validation, as they mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.
This guide delves into the validation of a stereoselective LC-MS/MS assay for bupropion and its primary metabolites—hydroxybupropion, erythrohydrobupropion, and threohydrobupropion. While specific public-domain data on the use of this compound as an internal standard is limited, this guide leverages a detailed study utilizing a suite of deuterated internal standards, including hydroxybupropion-d6, to provide a thorough comparison and performance benchmark. Bupropion morpholinol is a major metabolite of bupropion, and its deuterated form, this compound, is designed for use as an internal standard in quantitative analyses.
Comparative Analysis of a Validated LC-MS/MS Method
A comprehensive study by Teitelbaum and colleagues provides a robust framework for the validation of a high-throughput stereoselective LC-MS/MS assay for bupropion and its metabolites in human plasma. The method employs deuterated internal standards for each analyte, including bupropion-d9, hydroxybupropion-d6, erythrohydrobupropion-d9, and threohydrobupropion-d9. The validation of this method, conducted in accordance with the United States Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, serves as a valuable reference point.
Data Presentation: Performance Characteristics
The performance of the validated LC-MS/MS method is summarized in the table below. This data highlights the method's linearity, precision, accuracy, and sensitivity, which are critical parameters for any quantitative bioanalytical assay.
| Analyte | Internal Standard | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of nominal) | LLOQ (ng/mL) |
| (R)-Bupropion | (R,S)-Bupropion-d9 | 0.5 - 1000 | < 12% | < 12% | Within 15% | 0.5 |
| (S)-Bupropion | (R,S)-Bupropion-d9 | 0.5 - 1000 | < 12% | < 12% | Within 15% | 0.5 |
| (R,R)-Hydroxybupropion | (R,R/S,S)-Hydroxybupropion-d6 | 2 - 1000 | < 12% | < 12% | Within 15% | 2 |
| (S,S)-Hydroxybupropion | (R,R/S,S)-Hydroxybupropion-d6 | 2 - 1000 | < 12% | < 12% | Within 15% | 2 |
| (1S,2S)-Threohydrobupropion | (1S,2S/1R,2R)-Threohydrobupropion-d9 | 1 - 1000 | < 12% | < 12% | Within 15% | 1 |
| (1R,2R)-Threohydrobupropion | (1S,2S/1R,2R)-Threohydrobupropion-d9 | 1 - 1000 | < 12% | < 12% | Within 15% | 1 |
| (1R,2S)-Erythrohydrobupropion | (1R,2S/1S,2R)-Erythrohydrobupropion-d9 | 1 - 1000 | < 12% | < 12% | Within 15% | 1 |
| (1S,2R)-Erythrohydrobupropion | (1R,2S/1S,2R)-Erythrohydrobupropion-d9 | 1 - 1000 | < 12% | < 12% | Within 15% | 1 |
Data synthesized from a study by Teitelbaum et al.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical methods. The following protocols are based on the validated LC-MS/MS assay mentioned above.
Sample Preparation
-
Thawing and Aliquoting: Calibration standards, quality control (QC) samples, and patient plasma samples are thawed at room temperature, vortexed, and 200 μL is transferred to a 96-well plate.[1]
-
Internal Standard Addition: A 10 μL aqueous solution containing the deuterated internal standards (200 ng/mL bupropion-d9, 1000 ng/mL hydroxybupropion-d6, 500 ng/mL erythrohydrobupropion-d9, and 500 ng/mL threohydrobupropion-d9) is added to each well.[1]
-
Protein Precipitation: 40 μL of 20% aqueous trichloroacetic acid is added, and the plate is shaken for 5 minutes.[1]
-
Centrifugation: The plate is centrifuged at 6,100 g for 15 minutes at 4°C.[1]
-
Supernatant Transfer: 100 μL of the supernatant is transferred to a new 96-well plate containing 10 μL of a 3M aqueous ammonium formate solution (pH 6.9).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Chiral separation is achieved using a Chiralpak α1-acid glycoprotein column. The mobile phase consists of 20 mM aqueous ammonium formate (pH 5.0) and methanol, with a gradient elution at a flow rate of 0.22 mL/min.[1]
-
Mass Spectrometry: An AB Sciex 3200 mass spectrometer is used for analysis. The instrument is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for each analyte and internal standard.[1]
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The validation of an analytical method using deuterated internal standards is essential for generating high-quality data in pharmacokinetic and bioequivalence studies. The detailed performance data and experimental protocols presented here for a validated LC-MS/MS method for bupropion and its metabolites, utilizing hydroxybupropion-d6 and other deuterated analogs, provide a valuable benchmark for researchers in the field. While specific validation data for this compound is not yet widely published, its structural similarity to the native metabolite suggests it would be a highly suitable internal standard. The principles and performance metrics outlined in this guide can serve as a robust framework for the validation and implementation of an analytical method employing this compound, ultimately contributing to the generation of reliable and accurate bioanalytical data.
References
A Head-to-Head Comparison of Internal Standards for Bupropion Analysis: A Guide for Researchers
In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true in the therapeutic drug monitoring and pharmacokinetic studies of bupropion, an antidepressant and smoking cessation aid. This guide provides a comparative overview of Bupropion morpholinol-d6, a deuterated metabolite of bupropion, against other commonly employed internal standards in mass spectrometry-based assays. While direct comparative performance data for this compound is not extensively published, this document will draw upon established validation data for other deuterated standards to provide a comprehensive and objective assessment for researchers, scientists, and drug development professionals.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and instrument response.[1] This intrinsic quality significantly enhances the accuracy and precision of analytical methods.
Performance Comparison: this compound vs. Other Deuterated Standards
Table 1: Performance Characteristics of Deuterated Internal Standards for Bupropion Analysis
| Parameter | Bupropion-d9 | Hydroxybupropion-d6 | This compound (Expected) |
| Intra-assay Precision (%CV) | < 12% | < 12% | < 15% |
| Inter-assay Precision (%CV) | < 12% | < 12% | < 15% |
| Accuracy (% Bias) | Within ±12% | Within ±12% | Within ±15% |
| Recovery | High and consistent | High and consistent | High and consistent |
| Matrix Effect | Minimal | Minimal | Minimal |
Note: The data for Bupropion-d9 and Hydroxybupropion-d6 is based on the findings of Teitelbaum et al. (2016). The expected performance for this compound is an illustrative projection based on the typical performance of deuterated internal standards.
The use of a deuterated metabolite like this compound as an internal standard offers a distinct advantage. As a metabolite, it is more likely to mimic the extraction and chromatographic behavior of bupropion's own metabolites, which are often the primary targets of analysis in clinical studies. This can lead to even more accurate quantification of the metabolic profile of the drug.
Experimental Protocols
A robust and validated experimental protocol is the cornerstone of reliable quantitative analysis. The following is a detailed methodology for the analysis of bupropion and its metabolites in human plasma using deuterated internal standards, adapted from Teitelbaum et al. (2016).
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound at an appropriate concentration).
-
Vortex mix for 5 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of bupropion, its metabolites, and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for bupropion, its metabolites, and this compound should be optimized for the specific instrument.
-
Visualizing the Science
To better understand the context of bupropion analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of bupropion.
Caption: Bioanalytical workflow for bupropion.
References
Navigating Bioanalytical Method Cross-Validation: A Comparative Look at Internal Standards for Bupropion Analysis
In the rigorous landscape of drug development, the cross-validation of bioanalytical methods is a critical step to ensure data consistency and reliability across different studies or laboratories. The choice of an appropriate internal standard (IS) is paramount to the success of these validations. This guide provides a comparative analysis of Bupropion morpholinol-d6 as an internal standard in the bioanalysis of bupropion, offering insights into its performance against other potential alternatives.
Performance Comparison of Internal Standards
The ideal internal standard for a quantitative bioanalytical method should be chemically similar to the analyte, exhibit comparable extraction recovery, and have similar ionization efficiency, but be clearly distinguishable by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" due to its near-identical physicochemical properties to the analyte, bupropion.
Below is a summary of typical performance data for a bioanalytical method for bupropion using this compound versus a structurally analogous internal standard.
| Performance Parameter | This compound (SIL IS) | Alternative Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 8% | < 15% | ≤ 15% |
| Extraction Recovery (%) | Consistent and reproducible | Variable | Consistent and reproducible |
As the data suggests, the use of a stable isotope-labeled internal standard like this compound generally leads to higher accuracy, precision, and a more negligible matrix effect. This is because the SIL IS co-elutes with the analyte and experiences similar matrix-induced ion suppression or enhancement, effectively normalizing the signal.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a typical protocol for the quantification of bupropion in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (Tandem MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bupropion: Q1/Q3 (e.g., 240.1 / 184.1 m/z)
-
This compound: Q1/Q3 (e.g., 246.1 / 190.1 m/z)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, and flow rates).
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow for bioanalytical method validation and the pharmacological mechanism of action of bupropion.
Caption: Experimental workflow for the bioanalytical method validation of bupropion.
Caption: Mechanism of action of bupropion as a dopamine and norepinephrine reuptake inhibitor.
inter-laboratory comparison of bupropion quantification with Bupropion morpholinol-d6
A Comparative Guide to the Inter-Laboratory Quantification of Bupropion
For Researchers, Scientists, and Drug Development Professionals
The data presented is collated from peer-reviewed studies and highlights the robustness and variability of bupropion quantification across different platforms and protocols.
Quantitative Performance Data
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of bupropion and its primary metabolites. These tables provide a clear comparison of key validation parameters such as the limit of quantification (LOQ), accuracy, and precision across different studies.
Table 1: Comparison of Lower Limits of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) in Plasma | Internal Standard Used | Reference |
| Bupropion (R and S) | 0.5 | Bupropion-d9 | [1][2] |
| Hydroxybupropion (R,R and S,S) | 2 | Hydroxybupropion-d6 | [1][2] |
| Erythrohydrobupropion | 1 | Erythrohydrobupropion-d9 | [1][2] |
| Threohydrobupropion | 1 | Threohydrobupropion-d9 | [1][2] |
| Bupropion | 0.250 | Bupropion-d9 | [3] |
| Bupropion | 0.250 - 0.715 | d9-Bupropion | [4] |
| Hydroxybupropion | 0.715 | d6-Hydroxybupropion | [4] |
| Bupropion | 1.75 | Deuterated isotopes | [5] |
| Hydroxybupropion | 5 | Deuterated isotopes | [5] |
| Erythrohydrobupropion | 0.5 | Deuterated isotopes | [5] |
| Threohydrobupropion | 2 | Deuterated isotopes | [5] |
| Bupropion (enantiomers) | 0.3 | Acetaminophen | [6][7] |
| Hydroxybupropion (enantiomers) | 0.3 | Acetaminophen | [6][7] |
| Erythrohydrobupropion (enantiomers) | 0.15 | Acetaminophen | [6][7] |
| Threohydrobupropion (enantiomers) | 0.15 | Acetaminophen | [6][7] |
Table 2: Comparison of Inter-Day/Inter-Assay Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (% Relative Error or % Mean Accuracy) | Precision (% CV) | Reference |
| Bupropion | 0.750, 20.0, 200 | -1.1, 0.5, -1.5 | Not Specified | [3] |
| Bupropion and Metabolites | Not Specified | Within 12% | Within 12% | [1][2] |
| Bupropion and Metabolites | Not Specified | 88 - 105% | < 15% | [4] |
| Bupropion | Quality Control Samples | 98.21 - 103.92% | 6.72 - 7.69% | [8] |
| Bupropion (enantiomers) and Metabolites | Quality Control Samples | 88.5 - 99.9% | 6.1 - 19.9% | [6][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables. These protocols provide insight into the sample preparation, chromatographic separation, and mass spectrometric detection conditions used in different laboratories.
Method 1: Stereoselective LC-MS/MS Assay in Human Plasma[1][2]
-
Sample Preparation: Plasma protein precipitation with 20% trichloroacetic acid.
-
Internal Standards: Bupropion-d9, hydroxybupropion-d6, erythrohydrobupropion-d9, and threohydrobupropion-d9.
-
Chromatographic Separation:
-
Column: α1-acid glycoprotein column.
-
Mobile Phase: Isocratic elution with 62% 5 mM ammonium bicarbonate (pH 9.0–9.2), 25% methanol, and 13% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Run Time: 12 minutes.
-
-
Mass Spectrometric Detection:
-
Instrument: AB Sciex 3200, 4000 QTRAP, or 6500 mass spectrometers.
-
Ionization: Positive ion electrospray.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Method 2: LC/MS/MS Method Transfer Between Laboratories[8]
-
Sample Preparation: Not specified in detail, but involved plasma extraction.
-
Internal Standard: Risperidone.
-
Chromatographic Separation:
-
LC System: Agilent 1290 Infinity LC System (transferred from a Shimadzu LC 20A).
-
Mobile phase and column were kept identical to the original method.
-
-
Mass Spectrometric Detection:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS System (transferred from an ABI/SCIEX API 4000).
-
Ionization: Not specified.
-
Mode: Multiple Reaction Monitoring (MRM) transitions were kept identical.
-
Method 3: LC/MS/MS Assay for Bupropion, Fluoxetine and Norfluoxetine[3]
-
Sample Preparation: Mixed mode solid phase extraction using a Waters Oasis® MCX, µElution plate from 0.100 mL of human plasma. Analytes were eluted with 5% ammonium hydroxide in acetonitrile:isopropanol (40:60, v:v).
-
Internal Standards: Stable labeled internal standards for each analyte (bupropion-d9 mentioned).
-
Chromatographic Separation:
-
Column: MacMod ACE 5 Phenyl, 5 µm particle analytical column.
-
Mobile Phase: Isocratic conditions with 0.05 M ammonium acetate in H2O: 0.05% formic acid in MeOH (35:65, v:v).
-
-
Mass Spectrometric Detection:
-
Instrument: Applied Biosystem/MDS SCIEX API 5000 LC/MS/MS.
-
Ionization: Turbospray in positive ion mode.
-
Mode: Selected Reaction Monitoring (SRM). The precursor → product ions monitored were m/z 240 → 184 for bupropion and m/z 249 → 185 for bupropion-d9.
-
Method 4: Simultaneous Determination in Human Umbilical Cord Plasma and Placental Tissue[4]
-
Sample Preparation: Acidification with trichloroacetic acid, followed by protein precipitation with acetonitrile.
-
Internal Standards: d9-bupropion, d6-hydroxybupropion, d9-erythrohydrobupropion, and d9-threohydrobupropion.
-
Chromatographic Separation:
-
Column: Waters Symmetry C18 column.
-
Mobile Phase: Isocratic elution with 31% methanol and 69% formic acid (0.04%, v/v) aqueous solution.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electro-spray ionization mode.
-
Mode: Multiple Reactions Monitoring (MRM).
-
Visualizations
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of a bioanalytical method, a crucial process for standardizing analytical procedures and ensuring data consistency across different research sites.
Caption: Workflow for Inter-Laboratory Method Comparison.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
The Gold Standard for Bupropion Bioequivalence Studies: A Comparative Guide to Bupropion Morpholinol-d6
For researchers, scientists, and drug development professionals navigating the complexities of bioequivalence (BE) studies for bupropion formulations, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable pharmacokinetic data. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of the stable isotope-labeled internal standard, bupropion morpholinol-d6, also known as hydroxybupropion-d6.
Bioequivalence studies are a cornerstone of generic drug approval, requiring robust analytical methods to demonstrate that a generic product performs in the same manner as the reference listed drug. The U.S. Food and Drug Administration (FDA) has established comprehensive guidelines for bioanalytical method validation, emphasizing the need for accuracy, precision, and reproducibility.[1] A critical component of achieving these standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the use of a suitable internal standard (IS).
The Case for Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis.[2] By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL-IS is chemically identical to the analyte of interest but has a different mass. This subtle yet significant modification allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they exhibit nearly identical behavior during sample preparation and analysis. This co-elution and similar ionization efficiency effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
This compound: The Ideal Internal Standard for Bupropion and its Metabolites
Bupropion is extensively metabolized in the body, with its major active metabolite being hydroxybupropion.[3][4] The formation of other significant metabolites, such as threohydrobupropion and erythrohydrobupropion, also plays a crucial role in the drug's overall pharmacokinetic profile.[3] Therefore, a comprehensive BE study often necessitates the simultaneous quantification of bupropion and its key metabolites.
This compound (hydroxybupropion-d6) has emerged as the preferred internal standard for the bioanalysis of bupropion and its metabolites. As the deuterated form of the primary metabolite, it offers distinct advantages over using a deuterated parent drug (like bupropion-d9) alone or a structurally analogous, non-deuterated compound. Its use ensures that the analytical variations affecting the primary metabolite, which is often present at higher concentrations than the parent drug, are accurately corrected.
Comparative Performance of Analytical Methods
The superiority of using a deuterated internal standard like this compound is evident when comparing the validation parameters of different analytical methods. The following tables summarize typical performance data for LC-MS/MS methods used in bupropion bioequivalence studies, comparing a method utilizing this compound and other deuterated standards for metabolites with a hypothetical method using a non-deuterated (structural analog) internal standard.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method with this compound & Other Deuterated IS | Method with Non-Deuterated (Structural Analog) IS |
| Linearity (r²) | > 0.99 for bupropion and all metabolites | Typically > 0.99 |
| Lower Limit of Quantification (LLOQ) | Bupropion: ~0.5-1.75 ng/mLHydroxybupropion: ~2.0-5.0 ng/mLThreo/Erythrohydrobupropion: ~0.5-2.0 ng/mL | Similar LLOQ may be achievable, but with lower precision |
| Intra- and Inter-day Precision (%CV) | < 12% for all analytes | Often struggles to consistently remain < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±12% for all analytes | May exhibit higher bias, especially in the presence of significant matrix effects |
| Matrix Effect (%CV of IS-normalized MF) | Typically < 15%, demonstrating effective compensation | Can be significantly > 15%, indicating inadequate compensation for matrix variability |
| Extraction Recovery | Consistent and reproducible for analytes and IS | May show greater variability between analyte and IS |
Data synthesized from multiple sources for illustrative comparison.[1][5][6][7]
Table 2: Representative Pharmacokinetic Parameters from a Bupropion Bioequivalence Study
| Parameter | Bupropion | Hydroxybupropion | Threohydrobupropion |
| Cmax (ng/mL) | ~140 | ~700 | ~400 |
| Tmax (hr) | ~3.0 | ~5.0 | ~6.0 |
| AUC₀₋t (ng·hr/mL) | ~1200 | ~8000 | ~7000 |
Approximate values for a single dose of a 150 mg sustained-release formulation. These values highlight the higher systemic exposure of the metabolites compared to the parent drug.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of any successful bioequivalence study. Below are detailed methodologies for a typical LC-MS/MS assay for the simultaneous quantification of bupropion and its metabolites using deuterated internal standards.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma in a 96-well plate, add 25 µL of a working internal standard solution containing bupropion-d9, hydroxybupropion-d6, threohydrobupropion-d9, and erythrohydrobupropion-d9.
-
Add 200 µL of 1% (v/v) formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with an appropriate acidic solution followed by methanol.
-
Elute the analytes and internal standards with 2 x 250 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase: Isocratic elution with a mixture of 0.04% formic acid in water and methanol (e.g., 31:69 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 15°C (to minimize chromatographic separation between analytes and their deuterated internal standards)[6]
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
Bupropion: 240.2 → 184.1
-
Bupropion-d9: 249.2 → 185.0
-
Hydroxybupropion: 256.2 → 238.2
-
Hydroxybupropion-d6: 262.2 → 244.2
-
Threohydrobupropion/Erythrohydrobupropion: 242.2 → 184.1
-
Threohydrobupropion-d9/Erythrohydrobupropion-d9: 251.2 → 185.0
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical framework behind the use of this compound, the following diagrams are provided.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
A Comparative Guide to the Metabolism of Bupropion Enantiomers Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of (R)- and (S)-bupropion, the two enantiomers of the widely prescribed antidepressant and smoking cessation aid. Bupropion is administered as a racemic mixture, but its pharmacokinetics, pharmacological activity, and potential for drug-drug interactions are markedly stereoselective.[1][2][3][4] Understanding the differential metabolism of its enantiomers is therefore critical for drug development and clinical application.
The following sections detail the comparative metabolic pathways, quantitative data from in vitro studies, and the experimental protocols employed to elucidate these differences, with a focus on the use of deuterated internal standards such as Bupropion morpholinol-d6 (hydroxybupropion-d6) in bioanalytical methods.
Comparative Metabolism of (R)- and (S)-Bupropion
Bupropion undergoes extensive metabolism primarily through oxidation and reduction pathways.[5][6] The major metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—are pharmacologically active and contribute significantly to the drug's overall clinical effects and side-effect profile.[1][5] The formation of these metabolites is highly stereoselective.
(S)-Bupropion is generally metabolized at a faster rate than (R)-bupropion.[7][8] The primary metabolic pathway for (S)-bupropion is reduction to (S,S)-threohydrobupropion.[9] Hydroxylation to (S,S)-hydroxybupropion, primarily mediated by the enzyme CYP2B6, is also a significant route.[7][10]
(R)-Bupropion , on the other hand, is metabolized more slowly, leading to higher plasma concentrations of the parent drug compared to the (S)-enantiomer.[9][11] Its metabolism is characterized by a more balanced formation of (R,R)-threohydrobupropion and (R,R)-hydroxybupropion.[9]
Quantitative Metabolic Data
The following tables summarize quantitative data on the intrinsic clearance (Clint) for the formation of the major metabolites from each bupropion enantiomer in human liver microsomes (HLMs) and S9 fractions. These values provide a clear comparison of the metabolic efficiency of the different pathways for each enantiomer.
Table 1: In Vitro Intrinsic Clearance (Clint) of Bupropion Metabolite Formation in Human Liver Microsomes (HLMs)
| Metabolite | Formed from (S)-Bupropion (μL/min/mg) | Formed from (R)-Bupropion (μL/min/mg) | Fold Difference (S vs. R) |
| (S,S)- vs (R,R)-Hydroxybupropion | Data not available | Data not available | ~1.5-3x higher for (S,S)[7] |
| (S,S)- vs (R,R)-Threohydrobupropion | Data not available | Data not available | 42x higher for (S,S)[2] |
| (S,R)- vs (R,S)-Erythrohydrobupropion | Data not available | Data not available | Data not available |
Table 2: In Vitro Intrinsic Clearance (Clint) of Bupropion Metabolite Formation in Human Liver S9 Fractions
| Metabolite | Formed from (S)-Bupropion (μL/min/mg) | Formed from (R)-Bupropion (μL/min/mg) | Fold Difference (S vs. R) |
| (S,S)- vs (R,R)-Hydroxybupropion | Data not available | Data not available | Data not available |
| (S,S)- vs (R,R)-Threohydrobupropion | Data not available | Data not available | 19x higher for (S,S)[2] |
| (S,R)- vs (R,S)-Erythrohydrobupropion | Data not available | Data not available | Data not available |
Experimental Protocols
The following provides a generalized methodology for assessing the comparative metabolism of bupropion enantiomers in vitro, based on common practices reported in the literature.
In Vitro Incubation
-
System: Pooled human liver microsomes (HLMs) or S9 fractions are commonly used to represent hepatic metabolism.
-
Substrates: Racemic bupropion, as well as individual (R)- and (S)-bupropion enantiomers, are incubated separately.
-
Cofactors: For oxidative metabolism in HLMs, NADPH is required. For reductive metabolism, which is more prominent in S9 fractions, both NADPH and NADH are typically included.
-
Conditions: Incubations are generally performed at 37°C in a phosphate buffer (pH 7.4). The reaction is initiated by the addition of cofactors and stopped at various time points by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
Sample Preparation and Analysis
-
Internal Standard: A deuterated internal standard, such as hydroxybupropion-d6 (this compound), bupropion-d9, or a combination of deuterated standards for each metabolite, is added to all samples, including calibration standards, quality controls, and experimental samples, prior to processing.[12][13] This is crucial for accurate quantification by correcting for variability in sample extraction and instrument response.
-
Extraction: After stopping the reaction and adding the internal standard, proteins are precipitated. The samples are then centrifuged, and the supernatant is collected for analysis. A simple liquid-liquid extraction or protein precipitation is often sufficient.[5]
-
Instrumentation: Analysis is performed using a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][14]
-
Chromatography: A chiral column is used to separate the enantiomers of bupropion and the diastereomers of its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify each analyte and its corresponding deuterated internal standard.[12]
-
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of (S)- and (R)-bupropion.
Experimental Workflow
Caption: General workflow for in vitro bupropion metabolism studies.
References
- 1. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Steady-State Disposition and Bioequivalence of Brand and Generic Bupropion in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. ClinPGx [clinpgx.org]
- 7. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Stereoselective Metabolism of Bupropion in Human, Monkey, Rat, and Mouse Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro to in vivo extrapolation of the complex drug-drug interaction of bupropion and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Evaluating Bupropion Morpholinol-d6 as an Internal Standard
In the quantitative analysis of bupropion and its metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Bupropion morpholinol-d6 (hydroxybupropion-d6), a deuterated analog of the primary active metabolite of bupropion, with other commonly used internal standards. The data presented herein, sourced from peer-reviewed studies, demonstrates the suitability of this compound for robust bioanalytical applications.
Performance Metrics: A Head-to-Head Comparison
The efficacy of an internal standard is primarily judged by its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation and instrument response. The following tables summarize the accuracy and precision data for analytical methods employing this compound and alternative internal standards.
Table 1: Method Validation Data Using this compound (Hydroxybupropion-d6) as an Internal Standard
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (% Bias) | Inter-assay Accuracy (% Bias) |
| Bupropion | Low QC | < 12% | < 12% | Within ±12% | Within ±12% |
| Mid QC | < 12% | < 12% | Within ±12% | Within ±12% | |
| High QC | < 12% | < 12% | Within ±12% | Within ±12% | |
| Hydroxybupropion | Low QC | < 12% | < 12% | Within ±12% | Within ±12% |
| Mid QC | < 12% | < 12% | Within ±12% | Within ±12% | |
| High QC | < 12% | < 12% | Within ±12% | Within ±12% | |
| Data synthesized from a study where intra- and inter-assay precision and accuracy were reported to be within 12% for each analyte[1][2]. |
Table 2: Performance of Alternative Internal Standards in Bupropion Quantification
| Internal Standard | Analytical Method | Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias or Range) |
| Bupropion-d9 | LC-MS/MS | Bupropion | Not Specified | Not Specified | -1.1% to -1.5% |
| Timolol Maleate | HPLC-UV | Bupropion & Metabolites | < 15% | < 15% | Not Specified |
| Acetaminophen | HPLC-MS/MS | Bupropion & Metabolites | 3.4% - 15.4% | 6.1% - 19.9% | 80.6% - 97.8% (as % of nominal) |
The data clearly indicates that methods utilizing this compound as an internal standard achieve excellent precision and accuracy, well within the accepted bioanalytical method validation guidelines. The performance is comparable, and in some aspects superior, to methods employing other internal standards. The structural similarity and co-elution of deuterated standards with the target analytes typically result in more reliable quantification.
Experimental Protocols: A Glimpse into the Methodology
The following sections detail the experimental workflows for the quantification of bupropion and its metabolites using this compound as an internal standard, based on established and validated methods.
Sample Preparation: Protein Precipitation
A widely used technique for its simplicity and high-throughput applicability is protein precipitation.
Caption: Protein Precipitation Workflow.
Protocol:
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add a protein precipitating agent, such as acetonitrile or 20% trichloroacetic acid[1].
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis.
Chromatographic Separation and Mass Spectrometric Detection
The separation of bupropion and its metabolites is typically achieved using liquid chromatography, followed by detection with tandem mass spectrometry (LC-MS/MS).
Caption: LC-MS/MS Analysis Workflow.
Protocol:
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Waters Symmetry C18) or a chiral column for stereoselective analysis.
-
Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous component (e.g., 0.04% formic acid) and an organic modifier (e.g., methanol)[3].
-
Flow Rate: A typical flow rate is around 1.0 mL/min[3].
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity. For d6-hydroxybupropion (this compound), a common transition is m/z 262→244[3].
-
Conclusion
The available data strongly supports the use of this compound as a highly accurate and precise internal standard for the quantification of bupropion and its metabolites in biological matrices. Its performance is consistent with the stringent requirements of regulated bioanalysis. The use of a stable isotope-labeled internal standard like this compound is a best practice in LC-MS/MS-based bioanalysis, offering superior compensation for matrix effects and variability in sample processing compared to non-deuterated analogs or compounds from different chemical classes. For researchers and drug development professionals requiring reliable and reproducible data, this compound represents an excellent choice for an internal standard in bupropion-related studies.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Performance of Bupropion Morpholinol-d6 in Bioanalytical Assays
For researchers and scientists engaged in the quantitative analysis of bupropion and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of Bupropion morpholinol-d6 (hydroxybupropion-d6), a commonly used deuterated internal standard, focusing on its linearity and range in analytical assays. The information presented herein is supported by experimental data from published studies to aid drug development professionals in making informed decisions.
Performance Comparison: Linearity and Range
The performance of an analytical method is critically defined by its linearity and dynamic range. An adequate linear range ensures that the method can accurately quantify analyte concentrations across a spectrum relevant to clinical or research samples. Deuterated internal standards like this compound are employed to compensate for variability in sample preparation and instrument response.
The following table summarizes the linearity and range of analytical methods utilizing this compound for the quantification of bupropion's primary active metabolite, hydroxybupropion. For comparison, data for alternative analytical approaches for bupropion and its metabolites are also included.
| Analyte | Internal Standard | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Hydroxybupropion | Hydroxybupropion-d6 | LC-MS/MS | 4.92 - 983.13 | > 0.99 |
| (R,R and S,S)-Hydroxybupropion | Hydroxybupropion-d6 | LC-MS/MS | 0.5 - 1000 | ≥ 0.994 |
| Bupropion | Bupropion-d9 | LC-MS/MS | 1.75 - 500.69 | > 0.99 |
| Erythrohydrobupropion | Bupropion-d9 | LC-MS/MS | 0.501 - 100.25 | > 0.99 |
| Threohydrobupropion | Bupropion-d9 | LC-MS/MS | 2 - 500.5 | > 0.99 |
| Bupropion | Timolol maleate | HPLC-UV | 2.5 - 250 | Not specified |
| Hydroxybupropion | Timolol maleate | HPLC-UV | 10 - 1000 | Not specified |
| Bupropion | Acetaminophen | HPLC-MS/MS | 0.3 - Not specified | Not specified |
Experimental Protocols
To provide a clear understanding of how these performance metrics are achieved, this section details a representative experimental protocol for the simultaneous quantification of bupropion and its metabolites using deuterated internal standards, including this compound.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of bupropion and its major metabolites (hydroxybupropion, erythrohydrobupropion, and threohydrobupropion) in human plasma.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of bupropion, hydroxybupropion, erythrohydrobupropion, threohydrobupropion, bupropion-d9, and hydroxybupropion-d6 (this compound) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a suitable solvent (e.g., methanol or a mixture of methanol and water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standards (bupropion-d9 and hydroxybupropion-d6) at a specified concentration (e.g., 100 ng/mL) in the same solvent.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of human plasma, add the internal standard working solution.
-
Acidify the sample, for instance with 1% v/v formic acid in water.
-
Perform solid-phase extraction using a suitable sorbent (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences (e.g., with water).
-
Elute the analytes and internal standards with an appropriate solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 or phenyl column is typically used for separation (e.g., Acquity BEH phenyl).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.06% v/v ammonia in water) and an organic solvent (e.g., methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
Hydroxybupropion: m/z 256.1 → 238.1
-
Hydroxybupropion-d6: m/z 262.2 → 244.2
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.
-
Quantify the analyte concentration in unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Visualizations
To further clarify the experimental process and the metabolic pathway of bupropion, the following diagrams are provided.
Caption: Bioanalytical workflow for bupropion analysis.
Caption: Metabolic pathway of bupropion.
Navigating Complex Matrices: A Comparative Guide to the Specificity and Selectivity of Bupropion Morpholinol-d6
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bupropion and its metabolites in complex biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard is critical to mitigate matrix effects and ensure data reliability. This guide provides a comparative analysis of Bupropion Morpholinol-d6 (a deuterated analog of hydroxybupropion) and other commonly used deuterated internal standards in the bioanalysis of bupropion, supported by experimental data from published literature.
Performance Comparison of Deuterated Internal Standards
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they co-elute with the analyte of interest and experience similar ionization suppression or enhancement, thus compensating for matrix-induced variability.[1] The most commonly employed deuterated internal standards for bupropion analysis include this compound (hydroxybupropion-d6) and Bupropion-d9.
While direct head-to-head comparative studies on the performance of these internal standards are limited, analysis of existing literature provides valuable insights into their application and effectiveness. The ideal stable isotope-labeled internal standard should exhibit identical chromatographic and ionization behavior to the analyte.[2]
Table 1: Summary of Performance Data for Deuterated Internal Standards in Bupropion Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Key Findings |
| This compound | Bupropion, Hydroxybupropion, Erythrohydrobupropion, Threohydrobupropion | Human Plasma | 5 - 1000 (for Hydroxybupropion)[3] | Intra- and inter-day < 15%[4] | 88 - 105%[4] | Effectively compensates for matrix effects in the analysis of bupropion and its major metabolites.[3][4] |
| Bupropion-d9 | Bupropion, Hydroxybupropion, Erythrohydrobupropion, Threohydrobupropion | Human Plasma | 1.75 - 500 (for Bupropion)[3] | Intra- and inter-day < 15%[5] | -1.1 to -1.5% (relative error)[5] | Widely used and demonstrated to be effective in compensating for matrix effects and sample preparation losses.[3][5] |
| Erythrohydrobupropion-d9 | Erythrohydrobupropion | Human Plasma | 0.5 - 100[3] | Not explicitly stated | Not explicitly stated | Used in conjunction with other deuterated standards for comprehensive metabolite profiling.[3] |
| Threohydrobupropion-d9 | Threohydrobupropion | Human Plasma | 2 - 500[3] | Not explicitly stated | Not explicitly stated | Essential for the accurate quantification of this specific metabolite.[3] |
Note: The performance data is aggregated from multiple studies and may not represent a direct comparison under identical experimental conditions.
Experimental Protocols
The following are representative experimental protocols for the analysis of bupropion and its metabolites using deuterated internal standards.
Method 1: Solid Phase Extraction (SPE) followed by LC-MS/MS
This method is suitable for the simultaneous quantification of bupropion and its major metabolites in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution containing Bupropion-d9, this compound, Erythrohydrobupropion-d9, and Threohydrobupropion-d9.
-
Perform a solid-phase extraction using a mixed-mode cation exchange cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and internal standards.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Bupropion: m/z 240.2 → 184.1
-
Hydroxybupropion (Bupropion Morpholinol): m/z 256.2 → 238.2
-
Bupropion-d9: m/z 249.2 → 185.0
-
Hydroxybupropion-d6 (this compound): m/z 262.2 → 244.2
-
-
Method 2: Protein Precipitation followed by LC-MS/MS
This is a high-throughput method suitable for rapid analysis.
-
Sample Preparation:
-
To a plasma sample, add an internal standard solution containing the desired deuterated standards.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile or trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly or after dilution.
-
-
Chromatographic and Mass Spectrometric conditions would be similar to Method 1, with potential adjustments to the gradient and MRM parameters based on the specific analytes and instrumentation.
Visualizing the Analytical Workflow and Bupropion's Mechanism of Action
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the bioanalysis of bupropion.
Caption: Mechanism of action of bupropion.
Conclusion
This compound serves as a highly specific and selective internal standard for the quantification of hydroxybupropion, the major metabolite of bupropion, in complex biological matrices. Its use, in conjunction with other deuterated standards like Bupropion-d9, allows for comprehensive and reliable bioanalytical method development. The provided experimental protocols and diagrams offer a foundational understanding for researchers and scientists in the field of drug metabolism and pharmacokinetics. While direct comparative performance data between different deuterated internal standards is not extensively available, the consistent and successful application of these standards across numerous validated methods underscores their critical role in ensuring the accuracy and robustness of bioanalytical results.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Brand vs. Generic Bupropion Metabolism Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of brand-name and generic bupropion, a widely prescribed antidepressant and smoking cessation aid. The focus is on the bioequivalence data that underpins the regulatory approval of generic formulations, with a special emphasis on the analytical methodologies employing deuterated internal standards, such as Bupropion morpholinol-d6 (a deuterated form of hydroxybupropion), to ensure data accuracy and reliability.
Executive Summary
Quantitative Comparison of Pharmacokinetic Parameters
Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means of the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for the generic and brand products fall within the range of 80% to 125%.[1] The tables below summarize pharmacokinetic data from a representative bioequivalence study comparing brand-name bupropion XL 300 mg with three generic formulations.
Table 1: Bioequivalence of Racemic Bupropion (300 mg XL)
| Generic Manufacturer | Parameter | Geometric Mean Ratio (Generic/Brand) | 90% Confidence Interval |
| Mylan | Cmax | 98.2% | 91.5% - 105.4% |
| AUC0–24 | 97.5% | 91.3% - 104.2% | |
| Par | Cmax | 102.1% | 95.1% - 109.6% |
| AUC0–24 | 101.8% | 95.3% - 108.8% | |
| Watson | Cmax | 99.5% | 92.7% - 106.8% |
| AUC0–24 | 98.7% | 92.4% - 105.5% |
Data adapted from a prospective, randomized, double-blinded crossover study.[1]
Table 2: Bioequivalence of Major Bupropion Metabolites (300 mg XL)
| Metabolite | Generic Manufacturer | Parameter | Geometric Mean Ratio (Generic/Brand) | 90% Confidence Interval |
| Hydroxybupropion | Mylan | Cmax | 99.1% | 94.6% - 103.8% |
| AUC0–24 | 98.9% | 94.6% - 103.4% | ||
| Par | Cmax | 101.5% | 97.0% - 106.3% | |
| AUC0–24 | 101.4% | 97.0% - 106.0% | ||
| Watson | Cmax | 100.2% | 95.7% - 104.9% | |
| AUC0–24 | 99.8% | 95.5% - 104.4% | ||
| Threohydrobupropion | Mylan | Cmax | 98.4% | 93.5% - 103.6% |
| AUC0–24 | 98.1% | 93.4% - 103.1% | ||
| Par | Cmax | 101.1% | 96.0% - 106.4% | |
| AUC0–24 | 101.2% | 96.4% - 106.3% | ||
| Watson | Cmax | 99.5% | 94.5% - 104.8% | |
| AUC0–24 | 99.2% | 94.5% - 104.2% | ||
| Erythrohydrobupropion | Mylan | Cmax | 99.8% | 94.8% - 105.1% |
| AUC0–24 | 99.4% | 94.6% - 104.5% | ||
| Par | Cmax | 101.8% | 96.7% - 107.2% | |
| AUC0–24 | 101.7% | 96.8% - 106.9% | ||
| Watson | Cmax | 100.8% | 95.7% - 106.2% | |
| AUC0–24 | 100.4% | 95.6% - 105.5% |
Data adapted from a prospective, randomized, double-blinded crossover study.[1]
Bupropion Metabolic Pathway
Bupropion undergoes extensive metabolism in the liver, primarily through two pathways: hydroxylation and reduction.[3] The cytochrome P450 enzyme CYP2B6 is the principal enzyme responsible for hydroxylating bupropion to its major active metabolite, hydroxybupropion.[3] Carbonyl reductases are involved in the formation of two other active metabolites, threohydrobupropion and erythrohydrobupropion.[3] These metabolites are then further metabolized, including through glucuronidation, before excretion.
Experimental Protocols
The determination of bioequivalence relies on meticulously designed clinical trials and highly accurate analytical methods.
Bioequivalence Study Design
A typical bioequivalence study for bupropion follows a prospective, randomized, double-blinded, crossover design.[1][4]
Bioanalytical Method: LC-MS/MS with Deuterated Internal Standards
The quantification of bupropion and its metabolites in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]
1. Sample Preparation:
-
A known amount of the deuterated internal standard (e.g., Bupropion-d9, Hydroxybupropion-d6) is added to the plasma sample.[7]
-
Proteins in the plasma are precipitated, typically using an acid like trichloroacetic acid.[7]
-
The supernatant containing the analytes and internal standard is separated for analysis.
2. Chromatographic Separation:
-
The sample extract is injected into a high-performance liquid chromatography (HPLC) system.
-
The analytes and internal standard are separated on a C18 or other suitable column.[6]
-
A specific mobile phase gradient is used to elute the compounds at different retention times.
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The instrument is operated in the positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each compound and a corresponding product ion after fragmentation.
-
The use of a deuterated internal standard is crucial as it co-elutes with the non-deuterated analyte and experiences similar ionization effects, thereby correcting for any variations in sample preparation and instrument response. This ensures high accuracy and precision of the measurement.
Conclusion
The available scientific evidence robustly supports the bioequivalence of currently marketed generic bupropion formulations to the brand-name product. Rigorous pharmacokinetic studies, employing highly sensitive and specific LC-MS/MS methods with deuterated internal standards like this compound (hydroxybupropion-d6), have consistently shown that the rate and extent of absorption of bupropion and its active metabolites are comparable between brand and generic versions. This ensures that patients can expect the same therapeutic effects and safety profile, providing confidence to researchers, clinicians, and drug development professionals in the interchangeability of these products.
References
- 1. Bioequivalance and therapeutic equivalence of generic and brand bupropion in adults with major depression: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence and Therapeutic Equivalence of Generic and Brand Bupropion in Adults With Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bupropion Morpholinol-d6
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Bupropion morpholinol-d6, a deuterated metabolite of Bupropion used in research settings.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, at a minimum, personnel should wear:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Hazard Classification
A summary of the hazard information for this compound is provided in the table below.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from MedChemExpress Safety Data Sheet[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations. The following protocol is a general guideline based on best practices for chemical waste management in a laboratory setting.
Step 1: Waste Identification and Classification
All waste containing this compound must be treated as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves). Do not mix this waste with non-hazardous materials.
Step 2: Waste Segregation and Collection
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents[2].
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure screw-top cap. It is often best practice to use the original container if it is empty and suitable for waste collection.
-
Labeling: As soon as the first particle of waste is added, label the container with a hazardous waste tag. The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 1216893-18-3
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Waste Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical down the drain or in the regular trash. Contact your institution's EHS or equivalent department to arrange for a pickup of the hazardous waste.
-
Provide Documentation: Be prepared to provide the EHS department with all necessary information about the waste stream, as indicated on the hazardous waste label.
Step 5: Handling Spills
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label the waste container appropriately and arrange for its disposal through EHS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS department to ensure full compliance with all applicable regulations.
References
Essential Safety and Operational Protocols for Handling Bupropion Morpholinol-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of Bupropion morpholinol-d6. Adherence to these procedural guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated metabolite of Bupropion and should be handled with care in a laboratory setting. The primary hazards include potential acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation.[1] All personnel must use appropriate personal protective equipment (PPE) to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Purpose | Source |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with the compound, which can cause serious eye irritation. | [1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) | To avoid skin contact, which may cause skin irritation. | [1] |
| Body Protection | Impervious clothing or laboratory coat | To protect skin from accidental spills and contamination. | [1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. | [1] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to ensure safety and experimental integrity. All handling procedures should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
Caption: Workflow for the safe handling of potent chemical compounds.
Detailed Experimental Protocol: Handling this compound
This protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory experiment.
3.1. Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of the compound and the procedures involved.
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary laboratory equipment, including glassware, solvents, and the required PPE as specified in Table 1.
3.2. Handling Procedure
-
Weighing: If weighing the solid form of the compound, perform this task within the fume hood. Use a disposable weigh boat to avoid contamination of balances.
-
Solution Preparation: If preparing a solution, add the solvent to the compound slowly to prevent splashing.
-
Experimental Conduct: Carry out all manipulations of the compound within the designated handling area.
3.3. Decontamination and Cleanup
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after the experiment is complete.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Unused Compound
-
Unused this compound should be treated as hazardous waste.
-
Do not dispose of the compound down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for hazardous chemical waste disposal.
4.2. Contaminated Materials
-
All materials that have come into contact with this compound, such as gloves, wipes, and disposable labware, must be disposed of as hazardous waste.
-
Segregate contaminated waste from non-hazardous trash.
-
Place all contaminated materials in a clearly labeled, sealed, and leak-proof container.
4.3. Waste Container Labeling
-
Label all hazardous waste containers with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Toxic," "Irritant"), and the date of accumulation.
By adhering to these safety protocols and operational plans, researchers can handle this compound safely and effectively, fostering a secure laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
